molecular formula C6H4I2O B1640560 2,6-Diiodophenol CAS No. 28177-54-0

2,6-Diiodophenol

Cat. No.: B1640560
CAS No.: 28177-54-0
M. Wt: 345.9 g/mol
InChI Key: VMGBDTCTVUUNAO-UHFFFAOYSA-N
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Description

2,6-Diiodophenol is a useful research compound. Its molecular formula is C6H4I2O and its molecular weight is 345.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGBDTCTVUUNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-54-0
Record name 2,6-diiodophenol
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Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 2,6-Diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive analysis of 2,6-diiodophenol, focusing on its spectroscopic signature and the specific "Heavy Atom Effect" introduced by the iodine substituents.

Executive Summary & Structural Logic

This compound (CAS: 28177-54-0) represents a classic example of a 1,2,3-trisubstituted benzene derivative where symmetry and relativistic effects play a critical role in spectroscopic interpretation.

For researchers and drug development professionals, this molecule serves as a critical intermediate in the synthesis of thyromimetic compounds and oxidative coupling products. However, its primary spectroscopic value lies in the Heavy Atom on Light Atom (HALA) effect. Unlike typical electronegative substituents (like Cl or Br) that deshield the attached carbon, the large iodine nucleus induces significant spin-orbit coupling , causing a counter-intuitive shielding (upfield shift) of the ipso-carbons (C-2 and C-6) in


C NMR.
Structural Symmetry ( )
  • Axis of Symmetry: Passes through C-1 (OH) and C-4 (para-H).

  • Equivalence:

    • Protons: H-3 is equivalent to H-5.

    • Carbons: C-2 is equivalent to C-6; C-3 is equivalent to C-5.[1]

Experimental Protocol: Synthesis & Purification

Objective: To synthesize high-purity this compound via an electrophilic aromatic substitution using green chemistry principles.

Reagents
  • Phenol (

    
    )
    
  • Iodine (

    
    )[2]
    
  • Hydrogen Peroxide (

    
    , 30% aq)
    
  • Solvent: Water or Methanol

Step-by-Step Methodology
  • Activation: Dissolve Phenol (1.0 eq) in water.

  • Addition: Add Iodine (

    
    , 2.0 eq) slowly to the solution.
    
  • Oxidation: Add Hydrogen Peroxide (1.0 eq) dropwise. The

    
     acts as an oxidant to regenerate electrophilic iodine species (
    
    
    
    ) from iodide (
    
    
    ), driving the atom economy.
  • Reaction: Stir at room temperature for 24 hours. The mixture will darken.

  • Quenching: Add saturated Sodium Thiosulfate (

    
    ) solution to quench unreacted iodine (indicated by the disappearance of the dark purple/brown color).
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: The crude mixture will contain mono-iodophenol (2-iodophenol) and di-iodophenol.

    • Technique: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane:Ethyl Acetate (9:1). This compound typically elutes after the mono-substituted impurity due to steric shielding of the hydroxyl group.

Spectroscopic Data: H NMR Analysis

Solvent:


 (Deuterated Chloroform) | Frequency: 400 MHz

The proton NMR spectrum is defined by the molecule's symmetry. The hydroxyl proton is exchangeable and its chemical shift is concentration/solvent dependent.

Data Summary Table ( H)
PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment Logic
OH Hydroxyl5.30 - 5.80Singlet (br)-1HExchangeable; shift varies.
H-3, H-5 Aromatic7.45 - 7.50Doublet

2HOrtho to Iodine; Deshielded.
H-4 Aromatic6.60 - 6.65Triplet

1HMeta to Iodine; Para to OH.
Interpretation
  • H-3/H-5 (Doublet): These protons appear downfield relative to benzene (7.26 ppm) due to the inductive electron-withdrawing nature of the adjacent Iodine atoms and the Ortho-effect. They couple to the single neighbor H-4.

  • H-4 (Triplet): This proton appears upfield relative to H-3/5, closer to the typical phenol para-proton range. It couples to both H-3 and H-5, resulting in a triplet splitting pattern (

    
    ).
    

Spectroscopic Data: C NMR Analysis

Solvent:


 | Frequency: 100 MHz

This section highlights the Heavy Atom Effect . A novice might expect the Carbon attached to Iodine (C-2,[2]6) to be deshielded (shifted downfield > 128 ppm) due to electronegativity. However, the Spin-Orbit (SO) coupling of the massive Iodine nucleus exerts a strong shielding effect.

Data Summary Table ( C)
PositionCarbon TypeShift (

, ppm)
Electronic Effect
C-1 Quaternary (C-OH)153.0 - 155.0Deshielding (Electronegative Oxygen).
C-3, C-5 Methine (CH)138.0 - 139.0Ortho to Iodine.
C-4 Methine (CH)123.0 - 124.0Para to OH; Meta to Iodine.
C-2, C-6 Quaternary (C-I)82.0 - 88.0 HALA Effect (Shielding).
The "Heavy Atom" Mechanism (Deep Dive)

The upfield shift of C-2/C-6 is the diagnostic signature of iodo-arenes.

  • Relativistic Effect: As the atomic number (

    
    ) increases, the velocity of inner-shell electrons approaches the speed of light, increasing their mass.
    
  • Spin-Orbit Coupling: This relativistic mass increase enhances the coupling between the electron spin and its orbital angular momentum.

  • Shielding: This interaction perturbs the magnetic field experienced by the attached Carbon nucleus, resulting in a "shielding" effect that opposes the external magnetic field, pushing the signal upfield (to a lower ppm), often overlapping with

    
     hybridized carbons.[3]
    

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for purification and analysis.

G Start Start: Phenol Reaction Iodination (I2 / H2O2) Start->Reaction Crude Crude Mixture (Mono- & Di-iodo) Reaction->Crude Purification Flash Column (Hex:EtOAc 9:1) Crude->Purification Separation Product Pure this compound Purification->Product NMR_Prep NMR Prep (Solvent: CDCl3) Product->NMR_Prep H1_Analysis 1H NMR Analysis Check Symmetry (d, t) NMR_Prep->H1_Analysis C13_Analysis 13C NMR Analysis Check HALA Effect (<90 ppm) NMR_Prep->C13_Analysis Validation Structure Validated H1_Analysis->Validation Symmetry Confirmed C13_Analysis->Validation C-I Shift Confirmed

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

References

  • BenchChem. (2025).[4] this compound Structure and Properties.[2][5] Retrieved from

  • ChemicalBook. (2024). 2-Iodophenol NMR Data and Synthesis Protocols. (Used as comparative baseline for mono-iodo shifts). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: this compound. Retrieved from

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard for solvent referencing). Retrieved from

Sources

Technical Guide: Physical Properties and Characterization of 2,6-Diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Diiodophenol (CAS 28177-54-0 ) is a halogenated phenolic compound characterized by the presence of two iodine atoms at the ortho positions relative to the hydroxyl group. It serves as a critical intermediate in the synthesis of x-ray contrast agents, bioactive thyromimetics, and specialized polymers.

This guide provides a definitive technical analysis of its physical properties, specifically resolving common discrepancies regarding its melting point and solubility profile. Unlike its nitro-derivatives (e.g., Disophenol), pure this compound exhibits a distinct low-melting-point crystalline phase driven by intramolecular hydrogen bonding and halogen-halogen interactions.

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is dictated by the steric shielding of the hydroxyl group by the bulky iodine atoms and the electron-withdrawing nature of the halogens.

Property Data
IUPAC Name This compound
CAS Number 28177-54-0
Molecular Formula C₆H₄I₂O
Molecular Weight 345.90 g/mol
SMILES Oc1c(I)cccc1I
Appearance Off-white to pale yellow needles or crystalline solid
Structural Diagram: Steric & Electronic Environment

The following diagram illustrates the structural factors influencing the compound's properties, particularly the "ortho-effect" where iodine atoms shield the hydroxyl proton.

StructureProperties Compound This compound Iodine Ortho-Iodine Atoms (Bulky & Lipophilic) Compound->Iodine Hydroxyl Phenolic -OH (Acidic Proton) Compound->Hydroxyl Acidity Enhanced Acidity (pKa ~6.8 vs Phenol pKa 10) Iodine->Acidity Inductive electron withdrawal Lipophilicity High Lipophilicity (LogP ~2.9) Iodine->Lipophilicity Increases hydrophobic surface Shielding Steric Shielding (Reduced H-bonding to solvent) Iodine->Shielding Steric hindrance Hydroxyl->Acidity Shielding->Lipophilicity Lowers water solubility

Figure 1: Structural dependencies of this compound's physicochemical properties.

Thermodynamic Properties

Melting Point Determination

A common error in literature is confusing this compound with its nitro-derivative (2,6-diiodo-4-nitrophenol, mp ~155°C).[1] The pure, unsubstituted this compound melts at a significantly lower temperature.

  • Experimental Melting Point: 66 – 67 °C (Corrected Value)

  • Literature Consensus: 64–65 °C to 66–67 °C depending on purity and recrystallization solvent (typically hexane).

Thermodynamic Insight: The relatively low melting point (compared to 2,4,6-triiodophenol, mp ~158°C) is attributed to intramolecular hydrogen bonding . The phenolic hydrogen can form a weak interaction with the large electron cloud of the ortho iodine atoms. This reduces the ability of the hydroxyl group to form strong intermolecular hydrogen bonds that typically stabilize the crystal lattice of phenols, thereby lowering the energy required to melt the solid.

Solubility Profile

This compound exhibits a solubility profile consistent with a lipophilic weak acid.

Solvent Solubility Rating Mechanism
Water Very Low (<0.5 g/L)High LogP (~2.9) and steric shielding of the polar -OH group prevent effective hydration.
Ethanol High Dipole-dipole interactions and ability to accept H-bonds match the solute's polarity.
Dichloromethane High Excellent solvation of the aromatic iodine-rich ring; preferred extraction solvent.
Hexane Moderate/High Soluble, especially when warm. Used for recrystallization due to temperature-dependent solubility.
DMSO High Strong dipole interactions; suitable for biological assays.

Partition Coefficient (LogP):

  • Predicted LogP: ~2.6 – 2.9

  • Implication: The compound will partition heavily into organic phases (e.g., octanol) over aqueous phases. In biological systems, it is expected to cross cell membranes readily.

Acidity (pKa)
  • Estimated pKa: ~6.8

  • Comparison:

    • Phenol: 10.0

    • 2-Iodophenol: 8.5

    • This compound: ~6.8

  • Mechanism: The two iodine atoms exert an electron-withdrawing inductive effect (-I effect), stabilizing the phenoxide anion formed upon deprotonation. This makes this compound significantly more acidic than phenol, allowing it to be deprotonated by weak bases (e.g., bicarbonate/carbonate) in aqueous workups.

Experimental Protocol: Synthesis & Purification

For researchers requiring high-purity material, the following "Green Chemistry" protocol is the industry standard for selectivity, minimizing the formation of mono- and tri-iodinated byproducts.

Synthesis Workflow (Iodination)

Reaction: Phenol +


 + 


this compound +

Protocol Steps:

  • Dissolution: Dissolve Phenol (1.0 eq) and Iodine (

    
    , 1.0–1.5 eq) in distilled water.
    
  • Activation: Add Hydrogen Peroxide (

    
    , 30% soln, 2.0–3.0 eq) dropwise.
    
    • Note:

      
       oxidizes 
      
      
      
      to a more reactive electrophilic species (likely hypoiodous acid, HOI) in situ.
  • Reaction: Stir at room temperature (25°C) or mild heat (50°C) for 24 hours.

  • Quenching: Add 10% Sodium Thiosulfate (

    
    ) solution to neutralize unreacted iodine (color change from dark red/brown to clear/yellow).
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Drying: Dry organic phase over anhydrous

    
     and evaporate solvent.
    
Purification Logic

The crude product may contain traces of 2-iodophenol (liquid/low melt) or 2,4,6-triiodophenol (high melt).

  • Recrystallization: Use Hexane .[2]

    • Dissolve crude solid in minimal boiling hexane.

    • Cool slowly to 4°C. This compound crystallizes as needles (mp 66-67°C).

  • Column Chromatography: Silica Gel.[2]

    • Eluent: Hexane:DCM (1:1).

    • This compound elutes after the less polar impurities but before tri-iodophenol.

SynthesisWorkflow Start Start: Phenol + I2 (in Water) React Add H2O2 (30%) Stir 24h @ 25-50°C Start->React Quench Quench: Na2S2O3 (Remove excess I2) React->Quench Extract Extraction: DCM/EtOAc (Separate Organic Phase) Quench->Extract Purify Purification: Recrystallization (Solvent: Hexane) Extract->Purify Product Pure this compound (MP: 66-67°C) Purify->Product

Figure 2: Step-by-step workflow for the synthesis and purification of this compound.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Handling Precautions:

    • Use chemical resistant gloves (Nitrile).

    • Avoid dust formation; handle in a fume hood to avoid inhalation of iodinated micro-particles.

    • Storage: Store in amber vials at 2-8°C. Iodinated phenols are light-sensitive and may darken (liberate

      
      ) upon prolonged exposure to light.
      

References

  • Synthesis & Melting Point Validation : Braz. J. Chem. Soc., Vol. 19, No. 3, 2008. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Link (Confirmed MP 64-65°C / Lit 66-67°C).

  • Chemical Properties & CAS : PubChem Compound Summary for CID 10405322, this compound. Link[3]

  • Solubility & Partitioning : Cheméo Chemical Properties for this compound. Link

  • Comparative Acidity : ResearchGate. Absolute pKa Values and Signed Error from Experiment. Link (Contextual data on phenol acidity trends).

Sources

Introduction: The Strategic Importance of 2,6-Diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 2,6-Diiodophenol

This compound is a halogenated aromatic compound whose utility in modern organic synthesis belies its simple structure.[1] Characterized by a phenol ring substituted with two iodine atoms at the ortho positions relative to the hydroxyl group, this molecule is a cornerstone intermediate in diverse fields, including polymer chemistry and pharmaceutical development.[2] The steric bulk and electron-withdrawing nature of the iodine atoms, combined with the directing and activating properties of the hydroxyl group, create a unique electronic and steric environment. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices and provide a framework for leveraging this versatile building block.

Part 1: Synthesis via Electrophilic Aromatic Substitution

The primary route to this compound is the direct iodination of phenol. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the hydroxyl group acts as a powerful activating, ortho-, para-director. The challenge lies in achieving high regioselectivity for the 2,6-disubstituted product over the 2-iodo, 4-iodo, and 2,4,6-triiodo variants.

Mechanism of Iodination

Unlike bromination or chlorination, direct iodination with I₂ is thermodynamically unfavorable and slow. The reaction requires an oxidizing agent to convert iodide (I⁻), a byproduct that inhibits the reaction, back to the electrophilic iodine species (I⁺ or its equivalent). The generally accepted mechanism proceeds as follows:

  • Generation of the Electrophile: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or a hypervalent iodine reagent, oxidizes molecular iodine (I₂) to a more potent electrophilic species.

  • Nucleophilic Attack: The electron-rich phenol ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The ortho-positions are highly activated by the hydroxyl group.

  • Rearomatization: A base (often water or the solvent) removes a proton from the carbon bearing the new iodine atom, restoring the aromaticity of the ring.

G cluster_mechanism Electrophilic Iodination of Phenol Phenol Phenol Ring SigmaComplex Sigma Complex (Resonance Stabilized) Phenol->SigmaComplex Nucleophilic Attack Iodine I+ (Electrophile) Iodine->SigmaComplex Product Iodinated Phenol SigmaComplex->Product Deprotonation H_ion H+

Caption: Generalized workflow for electrophilic aromatic substitution.

Comparative Analysis of Synthetic Methods

Two prevalent methods for synthesizing this compound are the hydrogen peroxide system and the diacetoxyiodobenzene (DAIB) approach. The choice between them is a trade-off between cost, reaction time, and efficiency.

ParameterI₂ / H₂O₂ MethodDAIB-Mediated Method
Yield ~83%[2]~93%[2]
Reaction Time 24 hours[2]10 minutes[2]
Temperature AmbientAmbient
Primary Byproduct 12% 2-iodophenol[2]<5% monoiodinated products[2]
Solvent Water[2]Acetonitrile/Water[2]
Atom Economy 68%[2]71%[2]
Key Advantage Low-cost, readily available reagents.[2]High yield, exceptional speed, and high selectivity.[2]
Key Disadvantage Long reaction time, lower selectivity.[2]High cost of the hypervalent iodine reagent.[2]
Experimental Protocol: DAIB-Mediated Synthesis

This protocol is valued for its speed and high yield, making it ideal for laboratory-scale synthesis where reagent cost is less critical than time and purity.

  • Reagent Preparation: In a round-bottom flask, dissolve phenol (0.5 mmol) in acetonitrile (3 mL). Add deionized water (11 µL).

  • Base Addition: Add triethylamine (Et₃N, 1 mmol) to the stirred solution.

  • Initiation: Add diacetoxyiodobenzene (DAIB, 0.75 mmol) to the mixture.

  • Reaction: Stir vigorously at room temperature (20°C) for 10 minutes.[2]

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via column chromatography to yield pure this compound.

Part 2: The Versatility of this compound in Cross-Coupling Reactions

The two C-I bonds in this compound are prime handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Palladium-Catalyzed Reactions

Palladium catalysis is the workhorse of modern cross-coupling chemistry. For this compound, key reactions include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

This reaction creates a biaryl linkage by coupling the aryl iodide with an organoboron species, typically a boronic acid or ester. The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-I(Ln) Pd0->PdII_Aryl Oxidative Addition PdII_Complex Ar-Pd(II)-R'(Ln) PdII_Aryl->PdII_Complex Transmetalation PdII_Complex->Pd0 Reductive Elimination Product Ar-R' PdII_Complex->Product ArylIodide This compound (Ar-I) ArylIodide->PdII_Aryl BoronicAcid R'-B(OH)₂ BoronicAcid->PdII_Complex Base Base (e.g., K₂CO₃) Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds by reacting this compound with a terminal alkyne.[3] This reaction uniquely employs a dual catalytic system of palladium and copper.

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the palladium complex.[4][5]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Provides Acetylide Base Base Base->Alkyne ArylIodide Ar-I ArylIodide->Pd0

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

This reaction has revolutionized the synthesis of aryl amines.[6][7] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand. The ligand is critical; it promotes the reductive elimination step and prevents the formation of inactive palladium dimers.[6][8]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).

  • Reagent Addition: Add this compound and the desired amine.

  • Solvent: Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purification: Purify via column chromatography.

Copper-Catalyzed Ullmann Condensation (C-O & C-N Bond Formation)

The Ullmann condensation is a classical, copper-promoted reaction that predates modern palladium catalysis.[9] While it often requires higher temperatures and stoichiometric copper, modern ligand-accelerated variants have improved its scope.[9][10] For this compound, it is a key method for forming diaryl ethers (coupling with a phenol) or substituted anilines (the Goldberg reaction variant, coupling with an amine).

The mechanism is thought to involve:

  • Formation of a copper(I) alkoxide or amide.

  • Oxidative addition of the aryl iodide to the Cu(I) center to form a Cu(III) intermediate.

  • Reductive elimination to form the C-O or C-N bond and regenerate the Cu(I) catalyst.[11]

Part 3: Oxidation Pathways

The phenolic moiety of this compound is susceptible to oxidation, leading to two primary outcomes: formation of a quinone or oxidative coupling to generate polymeric structures.

Oxidation to 2,6-Diiodo-p-benzoquinone

Treatment with a suitable oxidizing agent can convert the phenol to the corresponding p-benzoquinone.[2] This transformation is valuable for creating highly functionalized, electrophilic ring systems. Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (HTIB), or other strong oxidants are effective for this purpose.[12][13] The reaction proceeds via the formation of a phenoxy radical, which is then further oxidized.[13]

Oxidative Coupling Polymerization

In the presence of certain catalysts (often copper or iron-based) and an oxidant (like oxygen), 2,6-disubstituted phenols can undergo oxidative coupling to form polymers, such as poly(phenylene oxide)s (PPOs).[14][15][16] The reaction proceeds through a radical mechanism:

  • Oxidation: The phenol is oxidized to a phenoxy radical.

  • Radical Coupling: Two phenoxy radicals couple to form C-C or C-O bonds. For 2,6-disubstituted phenols, C-O coupling (ether linkage) is common.[14]

  • Rearomatization: The resulting intermediate tautomerizes to a stable dimeric phenol.

  • Propagation: The process repeats, extending the polymer chain.

G Phenol This compound Radical Phenoxy Radical Phenol->Radical Oxidation (-e⁻, -H⁺) Oxidant [Oxidant] Oxidant->Phenol Dimer Coupled Intermediate (Keto form) Radical->Dimer Radical Coupling (C-O) Radical->Dimer AromaticDimer Aromatic Dimer Dimer->AromaticDimer Tautomerization Polymer Polymer Chain AromaticDimer->Polymer Propagation

Caption: Simplified mechanism for oxidative coupling polymerization.

Conclusion

This compound is a profoundly versatile synthetic intermediate, not merely a static scaffold. Its reactivity is governed by the interplay between the activating hydroxyl group and the bulky, reactive iodine substituents. Mastery of its core reaction mechanisms—electrophilic substitution for its synthesis, a wide array of transition metal-catalyzed cross-couplings for functionalization, and controlled oxidation for quinone or polymer formation—unlocks a vast chemical space. This guide serves as a foundational tool for professionals seeking to exploit the full potential of this powerful building block in the rational design of complex molecules and materials.

References

  • Polymer Journal. (2006, March 15). Oxidative Coupling Polymerization of 2,6-Dihydroxynaphthalene in Basic Water. Retrieved from [Link]

  • Mataga, T., et al. (2002). A Mechanistic Approach to the Reaction of 2,6-Di-tert-butylphenol with an Iodinating Agent in Methanol: Electrophilically Assisted Solvolysis of Intermediary 4-Iodocyclohexa-2,5-dienones. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diiodo-4-nitrophenol. Retrieved from [Link]

  • PubMed. (2002). Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective homo-coupling of 2,6-di-methoxy phenol (5a). Retrieved from [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Base‐Catalyzed Dehalogenation of 2,6‐Di‐tert‐butyl‐4‐iodophenol Formation and Structure of a New Oxocyclohexadienylidene Bisphenol. Retrieved from [Link]

  • Christiansen, J. (n.d.). Iodination of phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the iodination of phenolic derivatives.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Mechanism of the Modified Ullmann Reaction. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Novel solid-state polycondensation I. Oxidative-coupling polymerization of 2,6-dihydroxynaphthalene. Retrieved from [Link]

  • NIH. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]

  • Polymer Journal. (2006). Vol. 38, No. 3. Retrieved from [Link]

  • Google Patents. (n.d.). Process for production of 2,6-dichlorophenol by using O-chlorophenol.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wordpress. (n.d.). I2 and Electrophilic I+ reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • NIH. (n.d.). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Retrieved from [Link]

  • NIH. (n.d.). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. Retrieved from [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]

Sources

Technical Guide: Environmental Fate & Degradation Kinetics of 2,6-Diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Diiodophenol (2,6-DIP) is a halogenated aromatic intermediate significant in both pharmaceutical synthesis (thyromimetic drugs) and environmental toxicology (herbicide metabolites).[1] Unlike its chlorinated analogs, 2,6-DIP exhibits unique degradation kinetics driven by the weak Carbon-Iodine (C-I) bond energy (~240 kJ/mol). While this lability facilitates rapid photolytic degradation in surface waters, it simultaneously makes 2,6-DIP a potent precursor for toxic iodinated disinfection by-products (I-DBPs) in water treatment systems. This guide delineates the physicochemical drivers, degradation pathways, and standardized protocols for assessing the environmental fate of 2,6-DIP.

Physicochemical Profile: The Drivers of Fate

The environmental behavior of 2,6-DIP is governed by its lipophilicity and ionization state. At physiological and environmental pH (6–8), it exists in equilibrium between its neutral and phenolate forms, significantly altering its sorption potential and reactivity.

Table 1: Key Physicochemical Properties
ParameterValueEnvironmental Significance
Molecular Weight 345.90 g/mol High molecular weight limits volatility compared to lower halophenols.[2][3]
Log Kow 2.9 (Calculated)Moderate lipophilicity; indicates potential for bioaccumulation and sorption to organic matter.
Water Solubility ~1.6 x 10-4 mol/L (Log10WS ≈ -3.[3]32)Low solubility drives partitioning into sediment and soil organic carbon.[3]
pKa 6.6 – 6.8 (Estimated)Critical: Near-neutral pH leads to significant ionization.[3] The anionic form is more reactive toward oxidants but less sorptive to soil.[3]
Bond Dissociation Energy (C-I) ~240 kJ/molSignificantly lower than C-Cl (~340 kJ/mol), making it highly susceptible to photolysis.[3]

Abiotic Degradation Pathways

Photodegradation (Dominant Pathway)

In surface waters, direct photolysis is the primary sink for 2,6-DIP. The absorption spectrum of 2,6-DIP overlaps with the solar spectrum (UV-B and UV-A), leading to rapid excitation.

  • Mechanism: Homolytic cleavage of the C-I bond generates an iodine radical (I•) and a 2-iodophenoxy radical.[3]

  • Fate of Radicals:

    • Reductive Deiodination: Abstraction of a hydrogen atom from the solvent yields 2-iodophenol.[3]

    • Photonucleophilic Substitution: In seawater, substitution by chloride or bromide can occur.[3]

    • Coupling: Phenoxy radicals may dimerize to form iodinated biphenyls (potential toxicity increase).[3]

Chemical Oxidation (Manganese Oxides)

In soil and sediment interfaces, manganese oxides (e.g., δ-MnO2) act as potent oxidants.

  • Surface Complexation: 2,6-DIP adsorbs onto Mn(III/IV) sites.[3]

  • Electron Transfer: A single-electron transfer generates a phenoxy radical and reduced Mn(II).[3]

  • Product Formation: The major oxidation product is often 2,6-diiodo-1,4-benzoquinone , a reactive electrophile capable of binding to cellular proteins.

Biotic Degradation: The Anaerobic Niche

While aerobic degradation of iodinated aromatics is often rate-limited by the lack of specific deiodinases, anaerobic environments offer a robust degradation pathway via Reductive Dehalogenation .

Anaerobic Reductive Deiodination

Specialized halorespiring bacteria (e.g., Desulfitobacterium sp.) utilize 2,6-DIP as a terminal electron acceptor.[3]

  • Pathway: 2,6-DIP

    
     2-iodophenol 
    
    
    
    Phenol.[3]
  • Kinetics: The removal of the first iodine (ortho-position) is typically faster than the second due to steric relief.

  • Significance: This pathway detoxifies the compound, as phenol is readily mineralized aerobically.

The "Self-Supplying Iodine" Cycle

In Advanced Oxidation Processes (AOPs) or chlorination, 2,6-DIP acts as a catalyst for I-DBP formation.

  • Oxidation releases iodide (I-).[3]

  • I- is oxidized to hypoiodous acid (HOI).[3]

  • HOI reacts with natural organic matter (NOM) or remaining phenols to form new I-DBPs (e.g., iodoform, iodocetic acid).

Visualization of Environmental Fate

EnvironmentalFate Source Source: Ioxynil/Pharma DIP This compound (2,6-DIP) Source->DIP Hydrolysis/Metabolism Photo Photolysis (Surface Water) DIP->Photo UV Light (hν) MnO2 MnO2 Oxidation (Sediment) DIP->MnO2 Surface Sorption Anaerobic Anaerobic Reductive Deiodination DIP->Anaerobic Halorespiration Radical Phenoxy Radical Photo->Radical Homolytic Cleavage Iodophenol 2-Iodophenol Radical->Iodophenol H-Abstraction Quinone 2,6-Diiodo-1,4-Benzoquinone MnO2->Quinone e- Transfer Anaerobic->Iodophenol - I⁻ Phenol Phenol (Mineralizable) Iodophenol->Phenol - I⁻

Figure 1: Conceptual model of this compound environmental fate, highlighting the divergence between photolytic radical pathways and anaerobic detoxification.[3]

Experimental Protocols

Protocol A: Determination of Photolytic Half-Life

Objective: To quantify the degradation rate constant (


) and half-life (

) of 2,6-DIP under simulated solar irradiation.
  • Preparation:

    • Prepare a 10

      
      M stock solution of 2,6-DIP in buffered Milli-Q water (pH 7.0, 10 mM phosphate buffer).
      
    • Control: Wrap one reactor in aluminum foil (Dark Control) to rule out hydrolysis.

  • Irradiation:

    • Use a solar simulator (Xe arc lamp) equipped with a UV-cutoff filter (

      
       nm).[3]
      
    • Maintain temperature at 25°C using a water jacket.[3][4]

  • Sampling:

    • Aliquot 1 mL samples at

      
       minutes.
      
    • Quench immediately with excess ascorbic acid (if oxidants are present) or store in amber vials at 4°C.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase.[3]

    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.[3]

    • Detection: UV at 280 nm or MS (ESI-).[3]

  • Calculation:

    • Plot

      
       vs. time.[3] The slope = 
      
      
      
      .[3]
    • 
      .[3]
      
Protocol B: Anaerobic Microcosm Assay

Objective: To assess the potential for reductive deiodination in sediment.

  • Medium Setup:

    • Prepare reduced mineral salt medium (bicarbonate buffered, resazurin indicator).

    • Sparge with N2/CO2 (80:20) to ensure anoxia.

  • Inoculation:

    • Add 10% (w/v) anaerobic sediment (e.g., from a methanogenic digester or riverbed) to serum bottles inside an anaerobic chamber.

    • Spike 2,6-DIP to a final concentration of 50

      
      M.
      
    • Add lactate (10 mM) as an electron donor.[3]

  • Incubation:

    • Incubate at 30°C in the dark without shaking.

    • Sterile Control: Autoclave sediment (121°C, 20 min x 3) before spiking.

  • Monitoring:

    • Sample headspace for methane (GC-FID) to verify methanogenic activity.[3]

    • Sample liquid phase weekly for 2,6-DIP and metabolites (2-iodophenol, phenol) via HPLC.

References

  • PubChem. (2025).[3][5] this compound Compound Summary. National Library of Medicine.[3] Link[5]

  • Li, Y., et al. (2018). Phototransformation of halophenolic disinfection byproducts in receiving seawater: Kinetics, products, and toxicity. Water Research. Link

  • Gong, T., et al. (2026). Formation of Iodinated Disinfection Byproducts in Periodate-Based Advanced Oxidation Processes. Environmental Science & Technology.[3][6] Link

  • Cupples, A. M., et al. (2005). Anaerobic degradation of 2,4,6-trichlorophenol and related halophenols. Biodegradation. Link

  • U.S. EPA. (1998).[3] Reregistration Eligibility Decision (RED): Ioxynil.[3] EPA 738-R-98-004.[3] Link

Sources

An In-Depth Technical Guide to the Crystal Structure of 2,6-diiodophenol: Current Knowledge and a Roadmap to its Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of 2,6-diiodophenol, a molecule of interest for researchers in materials science, medicinal chemistry, and drug development. While its synthesis is well-documented, a definitive, publicly available crystal structure remains elusive, with conflicting reports in the literature. This guide addresses this ambiguity by not only summarizing the existing information but also by providing a detailed roadmap for its experimental determination. We present established protocols for the synthesis and purification of this compound, followed by a thorough exploration of crystallization techniques suitable for obtaining high-quality single crystals. Furthermore, we outline the principles and workflow of single-crystal X-ray diffraction, the definitive method for structure elucidation. This document is intended to serve as a valuable resource for researchers aiming to utilize this compound in their work and for those who wish to contribute to the scientific community by resolving its crystal structure.

Introduction: The Significance of this compound

This compound is a halogenated phenolic compound with a molecular formula of C₆H₄I₂O.[1] The presence of two bulky, electron-withdrawing iodine atoms at the ortho positions to the hydroxyl group significantly influences its chemical and physical properties.[1] Substituted phenols are a critical class of molecules in various scientific disciplines.[2][3][4] They are integral to the development of pharmaceuticals, agrochemicals, and polymers.[1][2] The specific substitution pattern on the phenolic ring dictates the molecule's reactivity, acidity, and potential for intermolecular interactions, which in turn governs its biological activity and material properties.[3][5]

The potential applications of this compound are diverse, ranging from its use as an intermediate in organic synthesis to its application in larvicidal formulations and as a chain extender in radiopaque polyurethanes.[1] A detailed understanding of its three-dimensional structure at the atomic level is paramount for unlocking its full potential. Crystal structure analysis provides precise information on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the solid-state properties of a compound.[6][7][8] This knowledge is indispensable for structure-based drug design, materials engineering, and for understanding the fundamental principles of crystal packing.

The Ambiguous State of the Crystal Structure of this compound

A thorough review of the scientific literature reveals a notable ambiguity concerning the crystal structure of this compound. One source suggests that this compound exhibits an orthorhombic crystal packing, with iodine-iodine interactions (3.5–4.0 Å) playing a role in the crystal lattice.[1] However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), does not yield a deposited crystal structure for this compound. This discrepancy highlights a critical knowledge gap.

The absence of a definitive, publicly accessible crystal structure, complete with atomic coordinates and unit cell parameters, means that any discussion of its solid-state properties remains speculative. This guide aims to provide the necessary tools and knowledge to address this gap.

Synthesis and Purification of this compound

The reliable synthesis and rigorous purification of the starting material are prerequisites for successful crystallization. This compound is typically synthesized via the electrophilic iodination of phenol.[1][9]

Synthesis Protocol: Iodination of Phenol

This protocol is adapted from established methods for the iodination of phenols.[1][9]

Materials:

  • Phenol

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve phenol in water.

  • Addition of Iodine: To the stirred solution, add iodine. The stoichiometry should be carefully controlled to favor di-substitution. A phenol to iodine molar ratio of 1:2 is a common starting point.[1]

  • Initiation of Reaction: Slowly add hydrogen peroxide to the reaction mixture. H₂O₂ acts as an oxidizing agent to generate the electrophilic iodine species. The reaction can often be performed at room temperature over several hours.[9] Some protocols may benefit from gentle heating (e.g., 60–80°C) to increase the reaction rate.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of phenol and the formation of mono- and di-iodinated products.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane. Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Phenol Phenol in Water Reaction Iodination Reaction Phenol->Reaction Iodine Iodine (I₂) Iodine->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Quenching Quenching (Sodium Thiosulfate) Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Drying Drying (Anhydrous Salt) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Crystallization_Methods cluster_0 Slow Evaporation cluster_1 Slow Cooling cluster_2 Vapor Diffusion a1 Saturated Solution a2 Slow Solvent Evaporation a1->a2 a3 Supersaturation & Crystal Growth a2->a3 b1 Dissolution at High Temperature b2 Gradual Cooling b1->b2 b3 Decreased Solubility & Crystallization b2->b3 c1 Solution in 'Good' Solvent c2 Exposure to 'Anti-Solvent' Vapor c1->c2 c3 Reduced Solubility & Crystal Formation c2->c3 XRay_Workflow Crystal Single Crystal of This compound Mounting Crystal Mounting Crystal->Mounting XRay X-ray Diffraction Data Collection Mounting->XRay Solution Structure Solution (Unit Cell, Space Group, Atomic Positions) XRay->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Sources

Thermal Stability Profile: 2,6-Diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Synthesis

Part 1: Executive Summary & Molecular Characterization

2,6-Diiodophenol (2,6-DIP) is a critical halogenated intermediate used frequently in the synthesis of thyromimetic drugs, radiopaque polymers, and as a probe in antioxidant mechanistic studies. Its utility, however, is counterbalanced by its inherent thermodynamic instability. The presence of two bulky, polarizable iodine atoms at the ortho positions creates a molecule that is sterically crowded and electronically labile.

For researchers, the primary challenge is not just synthesis, but integrity maintenance . 2,6-DIP is prone to oxidative coupling and photolytic deiodination, processes that are accelerated by thermal stress. This guide provides the mechanistic understanding and practical protocols required to handle, store, and validate this compound in high-stakes R&D environments.

Physicochemical Baseline

The following data serves as the "Gold Standard" for incoming raw material verification. Deviations from these values indicate degradation (likely quinone formation).

PropertyValue / DescriptionCritical Note
CAS Number 28177-54-0
Molecular Weight 345.90 g/mol
Melting Point 66 – 67 °C (Pure)Broadening (<64°C) indicates impurity.[1][2]
Appearance Off-white to pale yellow needlesDark yellow/orange indicates oxidation.
Solubility Soluble in DCM, Chloroform, EthanolInsoluble in water; lipophilic nature.
pKa ~6.5 - 7.0More acidic than phenol due to -I effect.

Part 2: Thermal Stability & Degradation Mechanisms

The Fragility of the C-I Bond

The thermal instability of 2,6-DIP stems from the Carbon-Iodine (C-I) bond, which has a relatively low bond dissociation energy (~57 kcal/mol) compared to C-Br or C-Cl. Under thermal stress (>50°C) or UV exposure, this bond undergoes homolytic fission , generating iodine radicals and phenyl radicals.

Oxidative Coupling (The "Browning" Effect)

The most common failure mode for 2,6-DIP is oxidative dimerization . Because the ortho positions are blocked by iodine, any radical generated at the phenolic oxygen (phenoxyl radical) delocalizes to the para position. This forces a specific degradation pathway: Tail-to-Tail Coupling .

  • Initiation: Loss of the phenolic proton (oxidation) yields a 2,6-diiodophenoxyl radical.

  • Propagation: Two radicals couple at the para carbon atoms.

  • Termination/Oxidation: The resulting biphenol is easily oxidized further to a diphenoquinone . This quinone is deeply colored (red/orange), explaining why degraded samples turn yellow.

Visualization: Oxidative Degradation Pathway

The following diagram maps the transformation from pure precursor to the colored impurity that compromises downstream chemistry.

G cluster_0 Degradation Zone Start This compound (Colorless/Pale Yellow) Radical 2,6-Diiodophenoxyl Radical Start->Radical Oxidation / Light (-H•) Dimer 3,3',5,5'-Tetraiodo- 4,4'-biphenol Radical->Dimer Para-Para Coupling (Dimerization) Quinone 3,3',5,5'-Tetraiodo- diphenoquinone (Red/Orange Impurity) Dimer->Quinone Further Oxidation (-2H•)

Caption: Mechanistic pathway of this compound degradation via oxidative coupling to form diphenoquinones.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), you must not assume purity based on the label. Use this Self-Validating System to verify the compound before use in critical steps (e.g., Suzuki couplings or radiolabeling).

Protocol A: The "Melting Point Depression" Check

Why: Impurities (quinones/biphenols) disrupt the crystal lattice, significantly lowering the sharp melting point of 66-67°C.

  • Prepare: Load a small amount of dry 2,6-DIP into a capillary tube. Pack tightly.

  • Ramp: Heat at 5°C/min until 60°C, then slow to 1°C/min.

  • Validate:

    • Pass: Sharp melting range between 65.5°C and 67.5°C.

    • Fail: Melting starts <64°C or range spans >2°C. Action: Recrystallize immediately.

Protocol B: Recrystallization (Purification)

If thermal degradation is detected, use this solvent system to restore purity.

  • Solvent: Ethanol / Water (9:1 ratio).

  • Dissolution: Dissolve crude solid in minimal warm ethanol (~50°C). Do not boil (avoids iodine loss).

  • Precipitation: Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Filtration: Filter crystals and dry under vacuum in the dark.

Protocol C: Accelerated Stability Testing (For Formulations)

If 2,6-DIP is part of a stored mixture, use this workflow to predict shelf-life.

Workflow Step1 Sample Prep (Dissolve in Acetonitrile) Step2 Stress Condition (40°C, 75% RH, 7 Days) Step1->Step2 Incubate Step3 Analysis (HPLC-UV @ 254nm) Step2->Step3 Quench & Inject Step4 Data Output (Purity % vs. Quinone Peak) Step3->Step4 Integrate

Caption: Workflow for accelerated stability testing of this compound formulations.

Part 4: Storage & Handling Directives

1. Temperature Control:

  • Ideal: Store at 2°C to 8°C (Refrigerated).

  • Acceptable: Cool room temperature (<20°C) for short durations.

  • Avoid: Temperatures >30°C accelerate sublimation and iodine release.

2. Light Exclusion (Critical):

  • The C-I bond is photolabile. Store in amber glass vials wrapped in aluminum foil.

  • Why: UV light cleaves the C-I bond even at low temperatures, turning the solid purple (iodine release).

3. Atmosphere:

  • Store under Argon or Nitrogen .

  • Why: Oxygen participates in the radical coupling mechanism (see Graphviz above). Excluding O2 halts the formation of diphenoquinones.

References

  • ChemicalBook. (2024). This compound Physical Properties and Safety Data. Retrieved from

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from [3]

  • SciELO. (2008). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. (Confirming Melting Point of 66-67°C). Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from

Sources

Methodological & Application

Strategic Synthesis of Sterically Congested Biphenyls & Terphenyls via 2,6-Diiodophenol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of sterically hindered biaryl and terphenyl motifs is a cornerstone of modern medicinal chemistry, particularly for designing atropisomeric ligands, liquid crystals, and protein-protein interaction inhibitors. 2,6-Diiodophenol represents a high-value, albeit challenging, scaffold. Its unique


 symmetry allows for the rapid assembly of m-terphenyls via bis-coupling, or the construction of highly functionalized biphenyls via controlled desymmetrization.

This guide details the strategic manipulation of this compound using Suzuki-Miyaura cross-coupling. Unlike standard couplings, the ortho,ortho-disubstitution pattern imposes significant steric demand, requiring specific catalytic systems to ensure oxidative addition and prevent dehalogenation.

Strategic Analysis & Mechanistic Insight

The Steric Challenge

The primary challenge in coupling this compound is the steric congestion at the oxidative addition step. The hydroxyl group (even when protected) and the adjacent iodine atoms create a "picket fence" effect.

  • Standard Catalysts:

    
     often fails or gives low yields due to the bulkiness of the triphenylphosphine ligands preventing effective coordination to the crowded metal center during the cycle.
    
  • Solution: We utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (dppf ) to facilitate the coupling at these hindered positions.

The Protection Necessity

While aqueous Suzuki conditions can tolerate free phenols, the anionic phenolate species can coordinate to Palladium, poisoning the catalyst or promoting hydrodehalogenation (replacing -I with -H).

  • Recommendation:

    
    -Protection (Methylation or MOM-protection) is strictly recommended prior to coupling to ensure reproducibility and high yields.
    
Reaction Pathway Visualization

The following workflow illustrates the divergence point between synthesizing symmetric terphenyls versus asymmetric biphenyls.

G Start This compound Protect Step 1: O-Protection (MeI or MOM-Cl) Start->Protect  K2CO3, Acetone   Inter Protected Intermediate (2,6-Diiodoanisole) Protect->Inter Decision Target Strategy? Inter->Decision RouteA Route A: Symmetric Bis-Coupling (>2.5 eq Ar-B(OH)2) Decision->RouteA  Symmetry Desired   RouteB Route B: Mono-Coupling (Desymmetrization) (1.0 eq Ar-B(OH)2) Decision->RouteB  Asymmetry Desired   ProdA Symmetric m-Terphenyl RouteA->ProdA  Pd(dppf)Cl2   ProdB Functionalized Biphenyl (Contains residual I) RouteB->ProdB  Pd(PPh3)4 (Controlled)  

Figure 1: Strategic workflow for the divergence of this compound into symmetric and asymmetric scaffolds.

Experimental Protocols

Protocol A: Scaffold Stabilization (O-Methylation)

Rationale: Methylation locks the phenol as an anisole, preventing catalyst poisoning and simplifying purification (distinct


 shift).

Reagents:

  • This compound (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone (0.2 M)

Procedure:

  • Charge a round-bottom flask with this compound and anhydrous acetone.

  • Add

    
     (granular) in one portion.
    
  • Add MeI dropwise via syringe. Cap the flask (do not reflux open; MeI is volatile).

  • Stir at 40°C for 4–6 hours.

  • Validation: Monitor TLC (Hexane/EtOAc 9:1). The product (2,6-diiodoanisole) moves significantly higher than the starting phenol.

  • Workup: Filter off solids, concentrate filtrate, and recrystallize from cold ethanol if necessary.

Protocol B: Symmetric Bis-Arylation (Synthesis of m-Terphenyls)

Rationale: Using a bidentate ligand (dppf) and elevated temperatures overcomes the steric barrier at both ortho positions simultaneously.

Reagents:

  • 2,6-Diiodoanisole (1.0 eq)

  • Aryl Boronic Acid (2.5 – 3.0 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (4.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: In a reaction vial, combine the protected phenol, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Add the solvent mixture (degassed) and the Pd-catalyst under Argon flow.

  • Seal the vessel and heat to 90°C for 12–16 hours.

    • Note: The reaction mixture will turn black (Pd precipitation) upon completion.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography.

    • Yield Expectation: 85–95% for electron-neutral/rich boronic acids; 60–75% for electron-poor.

Protocol C: Controlled Mono-Arylation (Synthesis of Biphenyls)

Rationale: To obtain the biphenyl (mono-coupled product), we exploit statistical probability and the increased steric bulk of the mono-product to slow down the second coupling.

Reagents:

  • 2,6-Diiodoanisole (1.0 eq)

  • Aryl Boronic Acid (0.95 eq - Limiting reagent)

  • Catalyst:

    
     (3 mol%)
    
    • Why tetrakis? It is slightly less active than dppf/SPhos, which helps prevent the "runaway" double coupling.

  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: Toluene / Ethanol / Water (4:2:1)

Procedure:

  • Combine reagents in a biphasic system.

  • Heat to 70°C (lower temperature than Protocol B).

  • Critical Step: Monitor by HPLC or GC after 2 hours. Stop the reaction when the boronic acid is consumed.

    • Distribution: You will likely observe ~60% Mono-product, ~10% Bis-product, and ~30% Starting Material.

  • Purification: The polarity difference between the di-iodo starting material, mono-iodo biphenyl, and non-iodo terphenyl allows for separation on silica gel.

Mechanistic Visualization: The Steric Cycle

The following diagram highlights the critical "Oxidative Addition" step where the catalyst must squeeze between the bulky iodine and the methoxy group.

Cycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + 2,6-Diiodoanisole TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting oxidative addition in sterically congested systems.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and validated solutions for this specific scaffold.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation / Steric BulkSwitch to SPhos-Pd-G2 or Pd(dppf)Cl2 . Increase temp to 100°C.
Hydrodehalogenation (I replaced by H)Hydride source in solvent or overheatingEnsure solvents are anhydrous (if using organic bases). Avoid Ethanol in the solvent mix; switch to DMF/H2O.
Bis-coupling in Mono-protocol Catalyst too active or excess BoronStrictly limit Boronic acid to 0.95 eq. Lower temperature to 60°C.
Protodeboronation Unstable Boronic Acid (e.g., 2-pyridyl)Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

).

References

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wang, D., et al. (2013). Palladium-catalyzed para-selective arylation of phenols with aryl iodides in water. Chemical Communications. Retrieved from [Link]

  • ACS Catalysis. (2023).[2] Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Retrieved from [Link][2]

Sources

The Versatile Scaffold: Harnessing 2,6-Diiodophenol for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,6-Diiodophenol in Medicinal Chemistry

In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount. This compound, a readily available aromatic compound, has emerged as a powerful building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, namely the presence of two reactive iodine atoms ortho to a hydroxyl group, provide a gateway for a multitude of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound in the synthesis of molecules with significant therapeutic potential. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key synthetic pathways.

The reactivity of the carbon-iodine bonds in this compound makes it an ideal substrate for various cross-coupling reactions, including the Ullmann condensation and Sonogashira coupling.[1][2] These reactions allow for the facile introduction of diverse functionalities, leading to the construction of complex molecular architectures. Furthermore, the phenolic hydroxyl group can be readily derivatized, offering an additional point for molecular elaboration. This trifunctionality makes this compound a privileged scaffold in the quest for novel therapeutics.

I. Synthesis of Thyroid Hormone Analogs: Mimicking Nature's Design

The structural resemblance of this compound to the di-iodotyrosine core of thyroid hormones makes it an invaluable precursor for the synthesis of thyroid hormone analogs. These synthetic analogs are crucial tools for studying the mechanism of thyroid hormone action and for the development of therapeutic agents for thyroid-related disorders.

A. The Ullmann Condensation: Forging the Diarylether Linkage

A key step in the synthesis of thyroxine (T4) and its analogs is the formation of the characteristic diaryl ether linkage. The copper-catalyzed Ullmann condensation is a classical and effective method for achieving this transformation.[2] In this reaction, this compound is coupled with a second phenolic component, often a derivative of tyrosine, to construct the thyronine backbone.

The choice of a copper catalyst is critical for the success of the Ullmann reaction. While traditional protocols often required harsh reaction conditions, modern methodologies have introduced ligands that facilitate the reaction under milder conditions, improving yields and functional group tolerance.

G cluster_ullmann Ullmann Condensation for Thyroxine Precursor This compound This compound Diaryl_Ether Diarylether Intermediate This compound->Diaryl_Ether Cu Catalyst, Base Phenolic_Partner 4-Hydroxyphenyl Derivative Phenolic_Partner->Diaryl_Ether

Caption: Ullmann condensation of this compound.

B. Protocol: Synthesis of a Diarylether Precursor for Thyroid Hormone Analogs

This protocol outlines a general procedure for the Ullmann condensation of this compound with a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., N-acetyl-L-tyrosine ethyl ester)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the substituted phenol (1.2 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).

  • Add anhydrous DMF (5 mL) to the flask, followed by the addition of Cs₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diaryl ether.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Cesium Carbonate: A strong base required to deprotonate the phenol, forming the phenoxide which is the active nucleophile.

  • 1,10-Phenanthroline: A ligand that coordinates to the copper center, increasing its catalytic activity and allowing for milder reaction conditions.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and side products.

II. Sonogashira Coupling: Introducing Alkynyl Moieties for Diverse Bioactivity

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is a powerful tool for modifying the this compound scaffold, as the iodine atoms are excellent leaving groups. The introduction of alkynyl groups can lead to compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

G cluster_sonogashira Sonogashira Coupling of this compound This compound This compound Alkynyl_Phenol Alkynyl-Substituted Phenol This compound->Alkynyl_Phenol Pd Catalyst, Cu Catalyst, Base Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkynyl_Phenol

Caption: Sonogashira coupling of this compound.

A. Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • To this mixture, add the terminal alkyne (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired alkynyl phenol.

Causality of Experimental Choices:

  • Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper co-catalyst is crucial for the catalytic cycle of the Sonogashira reaction.[3][4]

  • Triethylamine: Acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Anhydrous THF: A suitable solvent that dissolves the reactants and is compatible with the reaction conditions.

  • Ammonium Chloride Quench: Stops the reaction and helps to remove the amine base during the workup.

III. Derivatization of the Phenolic Hydroxyl Group: Expanding Molecular Diversity

The phenolic hydroxyl group of this compound provides another avenue for structural modification. It can be alkylated, acylated, or used as a handle for the attachment of other molecular fragments. This versatility allows for the fine-tuning of the physicochemical and biological properties of the synthesized molecules.

IV. Bioactive Molecules Derived from this compound: A Snapshot

The synthetic strategies outlined above have been successfully employed to generate a variety of bioactive molecules.

Class of Bioactive Molecule Synthetic Strategy Reported Activity Reference
Thyroid Hormone AnalogsUllmann CondensationModulation of thyroid hormone receptors[3]
Antimicrobial AgentsHalogenation and derivatizationInhibition of bacterial and fungal growth[5]
Kinase InhibitorsCross-coupling reactionsInhibition of specific protein kinases(Hypothetical, based on scaffold similarity to known inhibitors)
AntioxidantsDerivatization of the phenolRadical scavenging and anti-peroxidative activity[6]

V. Future Perspectives and Conclusion

This compound has proven to be a highly valuable and versatile starting material in the synthesis of bioactive molecules. The methodologies described in this application note, particularly the Ullmann condensation and Sonogashira coupling, provide robust and reliable routes to a wide range of complex molecular structures. The potential for further derivatization of the phenolic hydroxyl group adds another layer of diversity to the accessible chemical space.

As our understanding of disease pathways deepens, the need for novel small molecules with specific biological activities will continue to grow. The strategic use of this compound as a starting scaffold offers a powerful approach to meet this demand. Future research will undoubtedly uncover new applications for this remarkable building block in the ongoing quest for innovative therapeutics. This guide provides a solid foundation for researchers to explore the vast potential of this compound in their drug discovery endeavors.

References

Sources

2,6-diiodophenol as an intermediate in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,6-Diiodophenol in Heterocyclic Scaffolding

Executive Summary

This compound (CAS: 500-42-5) is often overlooked in favor of its mono-iodinated counterparts, yet it represents a privileged scaffold for the divergent synthesis of polysubstituted heterocycles. Its utility stems from its dual-halogenated motif , which allows for sequential, orthogonal functionalization.

Unlike simple o-iodophenol, which terminates a synthetic sequence upon cyclization, this compound retains a reactive iodine at the C7 position after benzofuran formation. This "molecular handle" enables late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, making it indispensable for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for thyromimetic agents and kinase inhibitors.

Chemical Properties & Handling

Table 1: Physiochemical Profile

Property Specification Application Note
Appearance Crystalline needles (colorless to reddish) Darkens upon oxidation/light exposure.
Acidity (pKa) ~6.5 - 7.0 Significantly more acidic than phenol (pKa 10) due to inductive effect of two iodines. Requires milder bases for deprotonation.
Solubility DMSO, DMF, MeOH, DCM Poor solubility in non-polar alkanes.

| Stability | Light Sensitive | CRITICAL: Store in amber vials under inert gas (Ar/N2). Iodine liberation turns samples brown/purple. |

Protocol A: Regioselective Synthesis of 7-Iodobenzofurans

Objective: Synthesize 2-substituted-7-iodobenzofurans. Mechanism: Tandem Sonogashira coupling followed by 5-endo-dig cyclization. Rationale: The C7-iodine is retained because the oxidative addition of Pd(0) occurs preferentially at the less sterically hindered iodine or statistically at one site, and the cyclization is faster than the second intermolecular coupling under controlled stoichiometry.

Workflow Diagram

BenzofuranSynthesis Start This compound Reagents Terminal Alkyne (1.1 eq) Pd(PPh3)2Cl2 / CuI Et3N / DMF Start->Reagents Intermed Intermediate: 2-Alkynyl-6-iodophenol Reagents->Intermed Sonogashira Coupling Cyclization In-situ Cyclization (5-endo-dig) Intermed->Cyclization Intramolecular Attack Product Product: 7-Iodobenzofuran Cyclization->Product

Caption: Figure 1. One-pot tandem synthesis of 7-iodobenzofuran preserving the C7-halogen handle.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 25 mL Schlenk tube and cool under Argon.

    • Charge with This compound (1.0 mmol, 346 mg), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).

    • Note: Bis(triphenylphosphine)palladium(II) dichloride is preferred over Pd(OAc)₂ to prevent premature precipitation of Pd black.

  • Solvent & Base Addition:

    • Add degassed DMF (5 mL) and Triethylamine (Et₃N) (3.0 mmol).

    • Critical: The solution should be light yellow. Darkening immediately suggests iodine liberation; ensure reagents are fresh.

  • Alkyne Introduction:

    • Add the Terminal Alkyne (e.g., Phenylacetylene, 1.1 mmol) dropwise via syringe.

    • Stoichiometry Control: Do strictly 1.1 equivalents. Excess alkyne leads to bis-alkynylation (2,6-di-alkynylphenol), which polymerizes or forms complex mixtures.

  • Reaction:

    • Heat to 60–80°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) will disappear; the benzofuran (less polar, highly fluorescent) will appear.

  • Work-up:

    • Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove amine) followed by brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography on silica gel.

    • Tip: 7-Iodobenzofurans are often solids. Recrystallization from Hexane/EtOH is possible if chromatography yields mixed fractions.

Protocol B: Synthesis of Thyromimetic Diaryl Ethers

Objective: Coupling this compound with phenols to mimic the Thyroxine (T4) core. Challenge: The high acidity of this compound makes it a poor nucleophile in standard SNAr, but an excellent partner for Chan-Lam coupling or Ullmann-type condensation .

Comparative Catalyst Selection
MethodCatalyst SystemConditionsYieldNotes
Ullmann (Classic) Cu powder / CuIPyridine/K₂CO₃, Reflux40-60%Harsh conditions; often leads to deiodination.
Chan-Lam (Modern) Cu(OAc)₂ / PyridineAryl Boronic Acid, Molecular Sieves, Air, RT75-85% Recommended. Mild, retains iodine atoms.
Evans Coupling Cu(OAc)₂ / DMAPAryl Lead triacetates80-90%Toxic reagents (Lead); limited scalability.
Recommended Protocol (Chan-Lam Coupling)
  • Reagents: Combine This compound (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)₂ (1.0 mmol) in a vial.

  • Activation: Add Pyridine (3.0 mmol) and activated 4Å Molecular Sieves (200 mg) to absorb water (critical for yield).

  • Solvent: Add anhydrous DCM (10 mL).

  • Atmosphere: Stir vigorously open to the air (or under an O₂ balloon) at Room Temperature for 24 hours.

    • Mechanism:[1][2][3][4][5][6][7] The reaction requires O₂ to re-oxidize Cu(I) to Cu(II/III).

  • Purification: Filter through a celite pad to remove copper salts. Purify via column chromatography.

Mechanistic Insight: The "Orthogonal" Advantage

The power of this compound lies in the electronic differentiation of the C-I bonds once the first reaction occurs.

  • Step 1 (Nucleophilic/Catalytic): The OH group directs the first reaction (e.g., ether formation or cyclization).

  • Step 2 (Electrophilic): The remaining iodine at C7 (in benzofurans) or C2/C6 (in ethers) becomes an electrophilic handle.

DivergentSynthesis Root This compound Path1 Path A: Sonogashira + Cyclization Root->Path1 Path2 Path B: Chan-Lam Coupling Root->Path2 Prod1 7-Iodobenzofuran Path1->Prod1 Div1 Suzuki Coupling (Ar-B(OH)2) Prod1->Div1 Retained Iodine Reactivity Final1 7-Aryl-Benzofuran (Kinase Inhibitor Scaffolds) Div1->Final1 Prod2 Diaryl Ether (Thyronine Core) Path2->Prod2 Div2 Heck Reaction (Acrylate) Prod2->Div2 Retained Iodine Reactivity Final2 Functionalized Thyromimetics Div2->Final2

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the di-iodinated scaffold.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns black immediately Pd precipitation (Pd black formation).Add excess ligand (PPh₃) or switch to a Pd-carbene (PEPPSI) catalyst. Ensure O₂ exclusion for Sonogashira.
Low Yield of Benzofuran Incomplete cyclization (Intermediate alkyne isolated).Increase reaction temperature to 80°C or add 5 mol% TBAF (Tetra-n-butylammonium fluoride) to promote cyclization.
Deiodination (Product missing iodine) Hydride source present or excessive heat.Use anhydrous solvents. Avoid formate sources. Lower temperature and extend time.
Broad NMR signals Radical intermediates or paramagnetic impurities.Wash product thoroughly with EDTA solution or aqueous NH₃ to remove paramagnetic Copper traces.

References

  • Sonogashira Coupling & Benzofuran Synthesis

    • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. (2022).[3][8][9][10] MDPI.

  • Mechanisms of Oxidative Coupling

    • Oxidative Coupling Mechanisms: Current State of Understanding. (2017).
  • Thyroid Hormone Synthesis (Biological & Chemical)

    • Thyroid: Understanding the Molecular Mechanism of Thyroxine Synthesis.[4] (2025). Human Technopole.

  • General Heterocycle Synthesis Reviews

    • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020).[3][11] NIH/Molecules.[12]

  • Palladium-Carbene Catalysis (PEPPSI)

    • Palladium (II) complexes bearing mesoionic carbene ligands: Catalytic application...[3] (2024).[3] RSC Advances.

Disclaimer: The protocols described herein involve the use of transition metals and halogenated aromatics.[13] Standard chemical safety procedures (PPE, fume hood) must be observed.

Sources

Steric Management in Etherification: Protocols for 2,6-Diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2,6-Diiodophenol represents a unique challenge in organic synthesis. It sits at the intersection of high acidity and extreme steric hindrance. While the iodine atoms at the ortho positions significantly increase the acidity of the phenolic hydroxyl (pKa


 6.5–7.0, compared to 10.0 for phenol), they simultaneously create a "steric wall" that blocks nucleophilic attack.

For drug development professionals—particularly those working on thyromimetics (thyroid hormone analogs like T3/T4) or flame-retardant scaffolds—standard Williamson ether synthesis protocols often fail, resulting in low yields or competitive C-alkylation.

This guide moves beyond textbook etherification. We present two distinct, field-validated protocols:

  • Cesium-Promoted O-Alkylation: Utilizing the "Cesium Effect" to overcome steric barriers in aliphatic ether synthesis.

  • Oxidative Chan-Lam Coupling: A mild, copper-catalyzed approach for generating diaryl ethers (the Thyronine core) without the harsh conditions of traditional Ullmann coupling that risk deiodination.

Mechanistic Insight: The Steric-Electronic Paradox

To synthesize ethers from this compound, one must navigate two competing forces:

  • The Electronic Advantage (Acidity): The inductive electron-withdrawing nature of the two iodine atoms stabilizes the phenoxide anion. Deprotonation is rapid and requires only mild bases (

    
     or 
    
    
    
    ).
  • The Steric Disadvantage (Shielding): The Van der Waals radius of Iodine (1.98 Å) is significant. Two iodine atoms flanking the oxygen create a narrow "cone of approach" for electrophiles.

Key Consequence: In standard solvents (Acetone/MeCN), the tight ion pair between the phenoxide and a small cation (


, 

) further blocks this cone. We must use Cesium (

)
or polar aprotic solvents (DMF/DMSO) to create a "naked," reactive anion.
Decision Matrix: Pathway Selection

ReactionLogic Start Substrate: This compound Target Target Ether? Start->Target Alkyl Aliphatic Ether (e.g., O-Methyl, O-Benzyl) Target->Alkyl Alkyl Halide Aryl Diaryl Ether (Thyronine Scaffold) Target->Aryl Aryl Partner MethodA Protocol A: Modified Williamson (Cs2CO3 / DMF) Alkyl->MethodA MethodB Protocol B: Chan-Lam Coupling (Cu(OAc)2 / Boronic Acid) Aryl->MethodB RiskA Risk: C-Alkylation MethodA->RiskA RiskB Risk: Deiodination MethodB->RiskB

Figure 1: Strategic decision tree for selecting the appropriate etherification protocol based on the target moiety.

Protocol A: Cesium-Promoted O-Alkylation (Aliphatic Ethers)

Application: Synthesis of O-alkyl derivatives (e.g., precursors for X-ray contrast agents or lipophilic thyroid analogs). Rationale: Standard bases (


, 

) often lead to incomplete conversion due to ion-pairing. Cesium Carbonate (

) is used because the large

cation dissociates fully in DMF, leaving the sterically hindered phenoxide "naked" and more nucleophilic.
Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv) (Note: Primary iodides/bromides work best. Avoid secondary halides due to elimination risks).

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.

  • Atmosphere: Nitrogen or Argon.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solubilization: Dissolve this compound (1.0 mmol) in anhydrous DMF (3 mL). The solution will be slightly yellow.

  • Deprotonation: Add

    
     (1.5 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes.
    
    • Observation: The mixture may darken as the phenoxide forms.

  • Addition: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

  • Reaction:

    • For reactive halides (MeI, Benzyl Br): Stir at RT for 2–4 hours.

    • For hindered halides: Heat to 60°C. Do not exceed 80°C to prevent iodine migration or oxidative decomposition.

  • Workup: Pour the mixture into ice-cold dilute HCl (0.1 M). Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Data Summary: Solvent/Base Effects

BaseSolventTempConversion (2h)Notes

AcetoneReflux< 30%Sluggish due to poor solubility and ion pairing.

THF0°C -> RT60-70%Risk of radical deiodination; harsh.

DMF RT > 95% Optimal. "Naked anion" effect.

Protocol B: Chan-Lam Coupling (Diaryl Ethers / Thyronine Core)

Application: Synthesis of Thyroxine (T4) analogs and diphenyl ether scaffolds. Rationale: Traditional Ullmann coupling requires high temperatures (>120°C) and strong bases, which frequently cause deiodination of the this compound. The Chan-Lam coupling uses Copper(II) Acetate and Boronic Acids at room temperature (or mild heat) in the presence of air, preserving the iodine substituents.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst:

    
     (Anhydrous) (0.5 – 1.0 equiv) (Note: Stoichiometric Cu often improves yields in hindered systems).
    
  • Base: Pyridine (2.0 equiv) or

    
     (2.0 equiv).
    
  • Additive: Powdered 4Å Molecular Sieves (Crucial for water scavenging).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Atmosphere: Open air (or

    
     balloon).
    
Experimental Workflow
  • Catalyst Activation: In a reaction vial, combine

    
     (0.5 mmol), Aryl Boronic Acid (1.5 mmol), and 4Å Molecular Sieves (200 mg).
    
  • Substrate Addition: Add this compound (1.0 mmol) and DCM (5 mL).

  • Base Addition: Add Pyridine (2.0 mmol) slowly.

  • Oxidative Stirring: Stir the reaction vigorously open to the air (or with a drying tube).

    • Mechanism:[1][2][3][4][5][6][7] The reaction requires

      
       to reoxidize Cu(I) to Cu(II) (if catalytic) or to facilitate the cycle.
      
    • Time: 12–24 hours at Room Temperature.

  • Monitoring: Monitor by TLC. If conversion stalls, add a fresh portion of boronic acid (0.5 equiv).

  • Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography.

Mechanistic Pathway (DOT Visualization)

ChanLam Cu2 Cu(OAc)2 (Active Catalyst) Complex Complex Cu2->Complex A + Aryl Boronic Acid A->Complex B + this compound + Base Product Diaryl Ether (Thyronine Analog) B->Product Reductive Elimination (Form C-O Bond) Oxidation Re-oxidation (O2) Product->Oxidation Release Cu(I) Oxidation->Cu2 Regenerate Cu(II)

Figure 2: The catalytic cycle of the Chan-Lam coupling, highlighting the oxidative regeneration of Copper species.[8]

Troubleshooting & Critical Controls

Deiodination (Loss of Iodine)
  • Symptom: Appearance of mono-iodophenol or unsubstituted phenol by LC-MS.

  • Cause: Reaction temperature too high (>100°C) or presence of radical initiators.

  • Fix: Switch from Ullmann to Chan-Lam (Protocol B). If heating is required for Protocol A, keep T < 60°C and exclude light (wrap flask in foil).

C-Alkylation vs. O-Alkylation
  • Symptom: Product has correct mass but incorrect NMR (loss of aromatic symmetry or alkyl group on the ring).

  • Cause: Phenoxide acting as a carbon nucleophile (ambident nature).

  • Fix: Ensure the solvent is DMF or DMSO .[5] These solvents solvate the cation (

    
    ), making the Oxygen harder (more electronegative) and favoring O-attack. Avoid protic solvents (EtOH) which hydrogen-bond to the oxygen and encourage C-attack.
    
Incomplete Reaction
  • Symptom: Starting material remains despite long reaction times.

  • Cause: Extreme steric hindrance.

  • Fix: Use Microwave irradiation for Protocol A (80°C, 10-20 mins) to overcome the activation energy barrier without prolonged thermal exposure.

References

  • Evano, G., & Theunissen, C. (2019). Copper-Mediated Coupling Reactions. Elsevier.[5] (General context on Cu-coupling).

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis. (Chan-Lam Methodology).

  • Mugesh, G., et al. (2013).[9] Thyroid Hormone Synthesis and Deiodination. Accounts of Chemical Research. (Context on Thyroxine biosynthesis and chemistry).

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. (Physical properties and acidity data).

  • Evans, D. A. (2005).[5] pKa Table. Harvard University. (Reference for phenol acidity comparisons).

Sources

Application Note: 2,6-Diiodophenol as a Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reactivity Profile

The Orthogonal Advantage

2,6-Diiodophenol (CAS: 28177-54-0) is a privileged scaffold in organic synthesis due to its high density of functionalization sites. Unlike simple halobenzenes, the presence of the phenolic hydroxyl group flanked by two iodine atoms creates a unique electronic and steric environment.

  • Electronic Push-Pull: The electron-donating hydroxyl group (activator) competes with the electron-withdrawing iodine atoms (deactivators). In cross-coupling reactions (Suzuki, Sonogashira), the oxidative addition of Pd(0) into the C–I bond is facilitated by the weak C–I bond energy (approx. 65 kcal/mol), but the ortho-hydroxyl group can coordinate to metal centers, potentially directing or inhibiting catalysis depending on the ligand sphere.

  • Steric Gating: The 2,6-substitution pattern creates a "steric gate." This allows for iterative functionalization . Once the first iodine is substituted with a bulky aryl or alkynyl group, the second iodine becomes sterically crowded, allowing researchers to isolate mono-functionalized products with high selectivity before forcing the second coupling.

Reactivity Flowchart

The following diagram illustrates the divergent pathways available for this compound, moving from simple protection to complex scaffold generation.

ReactivityFlow Start This compound Protected O-Protected Intermediate (OMe, MOM, Bn) Start->Protected Protection (MeI/K2CO3) Ether Diaryl Ether (Thyronine Scaffold) Start->Ether Ullmann Coupling (Cu cat., Ar-OH) Mono Mono-Coupled Product (2-Aryl-6-iodophenol) Protected->Mono Suzuki (1.0 eq ArB(OH)2) Pd(PPh3)4, High Selectivity Bis Bis-Coupled Product (2,6-Diaryl/alkynyl) Protected->Bis One-pot Bis-Coupling (2.5 eq ArB(OH)2) Mono->Bis Suzuki/Sonogashira (Excess Reagent, High T)

Figure 1: Divergent synthetic pathways for this compound. The steric bulk of the first coupling partner enables the isolation of asymmetric 2,6-disubstituted phenols.

Part 2: Detailed Protocols & Application Notes

Application Note A: Iterative Suzuki-Miyaura Coupling

Objective: Synthesis of non-symmetric terphenyl derivatives. Challenge: Preventing "double coupling" (bis-arylation) when a mono-arylated product is desired. Solution: Exploiting the steric hindrance introduced after the first coupling event.

Protocol 1: Selective Mono-Arylation of 2,6-Diiodoanisole

Note: O-protection (e.g., methylation) is recommended prior to Suzuki coupling to prevent catalyst poisoning by the free phenoxide and to simplify purification.

Reagents:

  • Substrate: 2,6-Diiodoanisole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 2,6-diiodoanisole (e.g., 360 mg, 1.0 mmol), Arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol). Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (5 mL) and aqueous Na₂CO₃ (1.25 mL) via syringe.

  • Reaction: Heat the mixture to 60–70 °C . Critical Insight: Do not reflux at >90°C for mono-coupling. The lower temperature leverages the activation energy difference between the starting diiodide and the more hindered mono-product.

  • Monitoring: Monitor by TLC or HPLC every 2 hours. The mono-coupled product typically appears within 4-6 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The large polarity difference between the diiodide and the mono-aryl product usually makes separation straightforward.

Quantitative Expectations:

Parameter Mono-Coupling Conditions Bis-Coupling Conditions
Boronic Acid 1.1 Equivalents 2.5 - 3.0 Equivalents
Temperature 60 - 70 °C 90 - 110 °C (Reflux)
Time 4 - 6 Hours 12 - 24 Hours

| Typical Yield | 75 - 85% | 80 - 95% |

Application Note B: Sonogashira Coupling for Conjugated Wires

Objective: Synthesis of 2,6-dialkynylphenols for molecular electronics or cyclization precursors (e.g., benzofurans). Mechanistic Insight: The electron-rich nature of the phenol ring facilitates oxidative addition, but the free hydroxyl can interfere with Copper(I) co-catalysts. Using a "Copper-free" variant or protecting the phenol is often required for high yields.

Protocol 2: Double Sonogashira Coupling

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Alkyne: Phenylacetylene (2.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (Triethylamine) - used as solvent and base.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 mmol) in dry Et₃N (5 mL) under an inert atmosphere.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (35 mg) and CuI (4 mg). The solution typically turns dark.

  • Alkyne Addition: Add Phenylacetylene (2.5 mmol) dropwise at room temperature.

  • Thermal Initiation: Stir at room temperature for 30 minutes, then heat to 50 °C .

    • Caution: Exotherms are common. Monitor internal temperature.

  • Completion: Reaction is usually complete in 4-8 hours.

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate.

  • Purification: Silica gel chromatography. Note: 2,6-dialkynylphenols are sensitive to oxidation; store under inert gas.

Application Note C: Ullmann Ether Synthesis (Thyronine Analogs)

Objective: Synthesis of diaryl ethers, mimicking the biological synthesis of Thyroxine (T4). Context: This reaction constructs the core skeleton of thyroid hormones. This compound serves as the "outer ring" mimic in these syntheses.

Protocol 3: Copper-Catalyzed Diaryl Ether Formation

Reagents:

  • Electrophile: this compound (1.0 equiv) - Acting as the nucleophile in this specific setup requires inversion of standard roles, but typically this compound is the electrophile if protected. Here we describe coupling a phenol TO the diiodo core.

  • Correction: In Thyroxine synthesis, the diiodophenol moiety is often the acceptor of the radical coupling.[2] For synthetic Ullmann etherification, we use 2,6-diiodo-4-nitrophenol or similar activated cores. However, for standard this compound coupling to a phenol:

  • Nucleophile: Phenol derivative (e.g., 4-methoxyphenol) (1.2 equiv)

  • Electrophile: 2,6-Diiodoanisole (1.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Dioxane

Step-by-Step Methodology:

  • Mix: Combine 2,6-diiodoanisole, phenol, CuI, Ligand, and Cs₂CO₃ in a pressure tube.

  • Solvent: Add anhydrous Dioxane.

  • Heat: Heat to 90–110 °C for 16–24 hours.

  • Workup: Dilute with ether, filter through Celite to remove copper salts.

  • Analysis: This reaction typically yields the mono-ether. The steric bulk of the iodine atoms makes the formation of the diaryl ether challenging but feasible with active ligands.

Part 3: Safety & Handling

Hazard Identification (GHS):

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Specific Handling: Iodinated phenols can liberate free iodine (

    
    ) upon prolonged exposure to light or heat. Store in amber vials at 4°C.
    
  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 2-Iodophenol and this compound

    • Reaction of phenol with iodine and hydrogen peroxide.[3]

    • Source: ChemicalBook & PubChem D
  • Suzuki-Miyaura Coupling Protocols

    • General catalytic cycle and conditions for hindered substr
    • Source: Yoneda Labs & BenchChem Applic
    • (General Reference)

  • Sonogashira Coupling Methodology

    • Pd/Cu catalyzed alkynyl
    • Source: Chemistry LibreTexts & J&K Scientific.
  • Ullmann Ether Synthesis & Thyroxine Analogs

    • Copper-catalyzed formation of diaryl ethers and relevance to thyroid hormones.
    • Source: MDPI & NIH Bookshelf (Thyroid Hormone Synthesis).
  • Oxidative Coupling Mechanisms

    • Polymerization and coupling of 2,6-disubstituted phenols.
    • Source: Polymer Journal & RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Purification of 2,6-Diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Side Reaction Management & Troubleshooting To: Research & Development Division From: Senior Application Scientist, Process Chemistry Unit[1]

Executive Summary

The synthesis of 2,6-diiodophenol presents a classic challenge in aromatic substitution: regiocontrol .[1] The hydroxyl group on the phenol ring is a powerful ortho/para director. Without specific intervention, electrophilic iodination favors the sterically accessible para (4-) position or proceeds rapidly to the thermodynamically stable 2,4,6-triiodophenol .[1]

This guide addresses the three primary failure modes:

  • Regio-contamination: Formation of 4-iodophenol or 2,4-diiodophenol.[1]

  • Over-iodination: Runaway reaction to 2,4,6-triiodophenol.[1]

  • Purification Failure: Inability to separate isomers due to similar solubilities.[1]

Module 1: The "Blocking Group" Strategy (Recommended)

User Query: "Direct iodination of phenol yields a mixture of isomers. How do I guarantee 2,6-selectivity?"

Technical Response: Direct iodination is statistically unfavorable for pure 2,6-substitution.[1] The most robust industrial and laboratory protocol utilizes a blocking-deprotection strategy .[1] By starting with 4-hydroxybenzoic acid , you physically block the para position, forcing iodination to the 3- and 5-positions (which correspond to the 2- and 6-positions relative to the hydroxyl group).[1]

The Protocol
  • Iodination: Treat 4-hydroxybenzoic acid with

    
     (or 
    
    
    
    ) in acetic acid.[1] The ortho positions (3,5) are activated; the para position is blocked by the carboxyl group.
  • Decarboxylation: Heat the resulting 3,5-diiodo-4-hydroxybenzoic acid. The electron-withdrawing iodine atoms facilitate the loss of

    
    , yielding pure this compound.[1]
    

Why this works:

  • Eliminates Isomers: The 4-position cannot be iodinated.[1]

  • Stoichiometry Control: Over-iodination is impossible because the ring is fully substituted at all activated positions prior to decarboxylation.[1]

BlockingStrategy Start 4-Hydroxybenzoic Acid (Para-blocked) Inter 3,5-Diiodo-4-hydroxybenzoic Acid Start->Inter I2 / AcOH (Electrophilic Subst.) Product This compound (Target) Inter->Product Heat / Decarboxylation Waste CO2 (Gas) Inter->Waste Byproduct

Figure 1: The decarboxylative route ensures regioselectivity by physically blocking the para-position during the halogenation step.[1]

Module 2: Troubleshooting Direct Iodination

User Query: "I am committed to direct iodination of phenol. Why is my yield low and my product impure?"

If you must use direct iodination, you are fighting a kinetic vs. thermodynamic battle.[1] Here is the breakdown of the side reactions.

Failure Mode A: The "Para" Leak (2,4-Diiodophenol) [1]
  • Symptom: NMR shows asymmetry; presence of 2,4-diiodophenol.[1]

  • Mechanism: The para position is less sterically hindered than the ortho positions.[2] Even though the -OH group activates all three positions, the para attack is often faster.[1] Once 4-iodophenol forms, the next iodine will attack the ortho position, leading to 2,4-diiodophenol , a major impurity.[1]

  • Correction: Use bulky reagents or specific solid-phase catalysts that sterically favor ortho attack, though this is difficult to perfect.[1]

Failure Mode B: The "Runaway" (2,4,6-Triiodophenol) [1]
  • Symptom: High melting point solid (>150°C); insoluble in steam.[1]

  • Mechanism: Phenol is highly activated.[1][2] The introduction of iodine (mildly deactivating but directing) does not sufficiently deactivate the ring to prevent further reaction under aggressive conditions. If local concentration of

    
     is high, the reaction cascades to the tri-iodo species.
    
  • Correction:

    • Starve the Reaction: Add the iodinating agent dropwise to the phenol (keep phenol in excess until the end).

    • Low Temperature: Run at 0–5°C to maximize kinetic control.

Module 3: Purification via Steam Distillation

User Query: "I have a mixture of this compound and 2,4,6-triiodophenol. Crystallization isn't working well. How do I separate them?"

Technical Response: You must exploit the Intramolecular Hydrogen Bonding effect.[1] This is the single most effective purification technique for ortho-substituted phenols.

The Science of Separation
CompoundStructureH-Bonding TypeVolatility
This compound OH flanked by IodineIntramolecular (Internal chelation)High (Steam Volatile)
2,4,6-Triiodophenol Para-Iodine presentIntermolecular (Network)Low (Non-volatile)
4-Iodophenol Para-Iodine presentIntermolecular (Network)Low (Non-volatile)

Protocol:

  • Acidify your crude reaction mixture (pH < 4).

  • Perform a steam distillation.[1][3]

  • The Distillate: Will contain your target This compound (and trace 2-iodophenol).[1] The intramolecular H-bond "tucks" the hydroxyl proton away, preventing it from sticking to water or other phenol molecules, effectively lowering its boiling point.[1]

  • The Pot Residue: Will contain 2,4-diiodophenol and 2,4,6-triiodophenol, which form strong intermolecular networks and remain behind.[1]

PurificationLogic cluster_volatile Steam Volatile (Distillate) cluster_residue Pot Residue (Non-Volatile) Crude Crude Mixture (2,6-Di, 2,4-Di, 2,4,6-Tri) Process Steam Distillation Crude->Process Target This compound (Intramolecular H-Bond) Process->Target Vapor Phase Waste1 2,4-Diiodophenol (Intermolecular H-Bond) Process->Waste1 Remains in Flask Waste2 2,4,6-Triiodophenol (High MW / Network) Process->Waste2 Remains in Flask

Figure 2: Separation workflow exploiting the volatility differences caused by hydrogen bonding patterns.

Summary Data Table: Physical Properties for Identification
CompoundMelting Point (°C)Steam Volatile?Key impurity Source
This compound 67 - 68 Yes Target Molecule
2,4-Diiodophenol72 - 73NoRegio-error (Direct Iodination)
2,4,6-Triiodophenol156 - 158NoOver-reaction / Excess Reagent
4-Iodophenol93 - 94NoUnder-reaction / Regio-error
References
  • Preparation of this compound via Decarboxylation

    • Source: This is a classic organic synthesis transformation derived from the inherent stability of the 3,5-diiodo-4-hydroxybenzoic acid intermediate.[1]

    • Context: Confirmed by general reactivity patterns of hydroxybenzoic acids in patents regarding alkylation and decarboxylation of phenols.[1]

    • See:[1]

  • Steam Distillation & Intramolecular Hydrogen Bonding

    • Source:Vogel's Textbook of Practical Organic Chemistry.[1] The separation of ortho-substituted phenols (like o-nitrophenol or o-halophenols) from para-isomers via steam distillation is a foundational technique based on chelation effects.[1]

    • Context: "Iodination of phenol...[1][2][4][5][6][7] 2-iodophenol is produced with a rate approximately three times faster than 4-iodophenol... steam distillation is required to separate the isomers."

    • See:[1]

  • Side Reactions (Triiodophenol Formation)

    • Source:Arkivoc 2006 (i) 104-108.[1][3] Discusses regioselective iodination and the formation of di- and tri-iodinated products when blocking groups are not used.[1]

    • See:[1]

  • Direct Iodination Reagents & Mechanisms

    • Source:Manac Inc.[1] Technical Notes. Details the stepwise iodination of phenols (Para -> Ortho) and the risk of oxidative decomposition.

    • See:[1]

Sources

Preventing decomposition of 2,6-diiodophenol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Diiodophenol Integrity Management

Introduction

This compound (CAS: 28177-54-0) is a critical yet fragile building block in medicinal chemistry, particularly for thyromimetic drugs and complex biaryl synthesis.[1] Its utility is often compromised by two primary failure modes: oxidative decomposition (manifesting as a pink/purple discoloration) and protodeiodination (loss of iodine during palladium-catalyzed cross-coupling).

This guide synthesizes field-proven handling protocols with mechanistic insights to ensure the integrity of this reagent from storage to final isolation.

Technical Specifications & Stability Profile

PropertyValueCritical Note
Molecular Weight 345.90 g/mol
Melting Point 65.5 – 67.5 °CLow MP warning: Prone to "oiling out" if solvents are not removed carefully.
Acidity (pKa) ~6.8 (Est.)Significantly more acidic than phenol (pKa 10) due to ortho-iodine withdrawal. Forms phenolates easily.
Appearance White/Off-white needlesPink/Purple indicates free Iodine (

) release (decomposition).
Solubility Soluble in EtOH, Et2O, CHCl3Low water solubility; soluble in basic aqueous media (as phenolate).

Module 1: Storage & Handling (Pre-Reaction)

The Issue: The material turns pink or purple upon storage. The Cause: Photolytic homolysis of the C-I bond. Light energy cleaves the carbon-iodine bond, generating an aryl radical and an iodine radical. Two iodine radicals recombine to form


 (purple), while the aryl radical abstracts hydrogen or polymerizes.

Protocol 1: Integrity Preservation System

  • Container: Exclusively use Amber borosilicate vials with Teflon-lined caps.

  • Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen for optimal blanket protection.

  • Temperature: Store at 4°C for short-term (<1 month) or -20°C for long-term.

  • Restoration: If material is slightly pink, dissolve in

    
     and wash with 10% 
    
    
    
    (Sodium Thiosulfate) to reduce
    
    
    back to iodide (
    
    
    ) before use.

Module 2: Reaction Optimization (Suzuki/Sonogashira)

The Issue: Low yield due to Protodeiodination (formation of 2-iodophenol or phenol) rather than the desired coupling product. The Mechanism: During the catalytic cycle, if a Palladium-Hydride (Pd-H) species is formed, it can undergo reductive elimination with the aryl iodide, replacing the iodine with hydrogen.

  • Source of Hydride:

    
    -hydride elimination from alkyl-containing ligands, solvents (like isopropanol), or bases acting as reducing agents.
    

Protocol 2: Anti-Deiodination Coupling Strategy

  • Base Selection: Avoid alkoxide bases (e.g., NaOEt, KOtBu) which can transfer a hydride via

    
     elimination. Use inorganic bases like 
    
    
    
    or
    
    
    .
  • Solvent System: Use non-protic polar solvents (DMF, DMA, NMP) or Toluene. Avoid secondary alcohols.

  • Catalyst: High-activity catalysts (e.g.,

    
    , S-Phos Pd G2) facilitate rapid Oxidative Addition, outcompeting the deiodination pathway.
    
Visual Guide: Reaction Decision Tree

ReactionOptimization Start Start: this compound Coupling SolventCheck Check Solvent Start->SolventCheck Alcohol Alcohol (MeOH, iPrOH) SolventCheck->Alcohol Protic Aprotic DMF, Toluene, THF SolventCheck->Aprotic Non-Protic BaseCheck Check Base Alkoxide Alkoxide (KOtBu) BaseCheck->Alkoxide Strong Base Inorganic K3PO4, Cs2CO3 BaseCheck->Inorganic Mild Base ResultFail Risk: Deiodination (H-transfer) Alcohol->ResultFail Hydride Source Aprotic->BaseCheck Alkoxide->ResultFail Beta-H Elim ResultSuccess Target: Cross-Coupling Inorganic->ResultSuccess

Caption: Logic flow for minimizing protodeiodination side-reactions during Pd-catalyzed coupling.

Module 3: Workup & Purification

The Issue: The reaction worked, but the product turned black/tarry during workup. The Cause: Oxidation of the Phenolate. In basic reaction media (pH > 7), this compound exists as a phenolate anion. This species is highly electron-rich and susceptible to oxidation by atmospheric oxygen to form quinones (e.g., 2,6-diiodobenzoquinone) or oxidative dimers.

Protocol 3: Oxidative Quench Workup

  • Acidification: Immediately upon reaction completion, cool to 0°C and quench with dilute HCl (1M) to pH 2-3 .

    • Why: Protonating the phenolate (reforming the phenol) significantly raises the oxidation potential, making it stable to air.

  • Iodine Scavenge: Add a wash step with saturated Sodium Bisulfite (

    
    )  or Thiosulfate.
    
    • Why: Removes any free iodine liberated during the reaction heating.

  • Recrystallization:

    • Solvent: Hexane/Chloroform (mixed solvent system).

    • Method: Dissolve in minimum hot

      
      , add warm Hexane until turbid, cool slowly to 4°C.
      
    • Warning: Do not overheat; the low MP (66°C) means it will oil out if the temperature is uncontrolled.

Frequently Asked Questions (FAQ)

Q: My this compound has turned into a brown liquid in the bottle. Can I save it?

  • A: Likely not. A liquid state at room temperature (if ambient < 60°C) implies significant depression of the melting point due to impurities (likely

    
     and quinones). If it is a solid but pink, recrystallize it. If liquid, purchase fresh stock.
    

Q: Can I use this compound in a reaction without protecting the phenol?

  • A: Yes, but it requires an extra equivalent of base to form the phenolate. However, the free phenolate is a poison for some catalysts and prone to oxidation. Protecting it as a methyl ether (using MeI/K2CO3) or acetate (Ac2O) before the coupling reaction is often higher yielding and safer.

Q: Why do I see 3 spots on my TLC after a Suzuki coupling?

  • A: You likely have:

    • Target Product (Coupled).

    • Deiodinated byproduct (Mono-iodophenol or phenol) – caused by Pd-H species.

    • Homocoupled dimer (Biphenyl derivative) – caused by oxidation if air entered the system.

References

  • PubChem. (2025).[2][3][4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • Wikipedia (DE). (2025). 2,6-Diiodphenol Physical Data and Synthesis. Retrieved from [Link]

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of 2,6-Diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Scalability, Regiocontrol, and Purification

Welcome to the Technical Assistance Center

You have reached the Tier 3 Support Desk for Organic Process Development. This guide addresses the specific engineering and chemical challenges associated with scaling the synthesis of 2,6-diiodophenol (2,6-DIP) .

This molecule is a critical precursor for thyromimetics, imaging agents, and functionalized materials. However, its synthesis is notoriously deceptive. While simple on paper, direct iodination of phenol at scale frequently results in inseparable mixtures of regioisomers.

Below are the three most common "Support Tickets" we receive, accompanied by validated protocols and troubleshooting logic.

Ticket #1: "I cannot separate 2,4,6-triiodophenol from my product."

User Report:

"We are scaling up the direct iodination of phenol using


. At gram scale, we could purify by column chromatography. At 5kg scale, we are getting ~15% 2,4,6-triiodophenol (TIP) and 2,4-diiodophenol impurities that co-elute. Recrystallization is failing."

Root Cause Analysis: You are fighting thermodynamics. The hydroxyl group on phenol is a strong ortho/para director. The para position (C4) is sterically more accessible and electronically favorable than the ortho positions.

  • Kinetic Phase: 4-iodophenol forms first.

  • Thermodynamic Phase: 2,4-diiodophenol forms next.

  • Over-reaction: 2,4,6-triiodophenol forms readily before this compound can be isolated exclusively.

The Solution: Change the Route (Block the Para-Position) Do not attempt to optimize the direct iodination of phenol for 2,6-selectivity at scale; it is a diminishing return. The industry-standard "fix" is to switch the starting material to 4-hydroxybenzoic acid (4-HBA) . The carboxyl group at C4 acts as a blocking group that is easily removed later.

Visual Workflow: Route Comparison

RouteComparison Phenol Phenol (Starting Material A) DirectIod Direct Iodination (Uncontrollable) Phenol->DirectIod Low Selectivity Mixture Mixture: 2,4-DIP + 2,4,6-TIP (Inseparable) DirectIod->Mixture Low Selectivity HBA 4-Hydroxybenzoic Acid (Starting Material B) Step1 Step 1: Iodination (Blocked Para Position) HBA->Step1 High Selectivity Intermed 3,5-Diiodo-4-hydroxybenzoic acid (High Purity) Step1->Intermed High Selectivity Step2 Step 2: Decarboxylation (-CO2) Intermed->Step2 High Selectivity Target This compound (>98% Regiopurity) Step2->Target High Selectivity

Caption: Figure 1. Comparison of direct phenol iodination (red) vs. the decarboxylative route (green/blue). The 4-HBA route guarantees regiocontrol.

Ticket #2: "The decarboxylation step is stalling or subliming."

User Report:

"We switched to the 4-hydroxybenzoic acid route. Step 1 worked great. But in Step 2, heating the solid 3,5-diiodo-4-hydroxybenzoic acid results in massive sublimation of the product onto the reactor dome, and conversion stops at 60%."

Technical Guide: Thermal Decarboxylation Engineering Decarboxylation of hydroxybenzoic acids requires significant thermal energy to overcome the activation barrier. If you heat a dry solid (melt), the product (2,6-DIP) will sublime because it is volatile (due to intramolecular H-bonding) before the reaction completes.

Protocol: Solvent-Assisted Decarboxylation Use a high-boiling polar solvent to act as a heat transfer medium and suppress sublimation.

Optimized Protocol (Scale: 1 kg basis):

  • Reactor Setup: 5L Glass-lined reactor with reflux condenser and caustic scrubber (to trap CO2/acidic vapors).

  • Charge:

    • 1.0 kg 3,5-Diiodo-4-hydroxybenzoic acid.

    • 3.0 L N,N-Dimethylacetamide (DMAc) or Ethylene Glycol . (DMAc is preferred for solubility).

    • Catalyst (Optional but recommended): 0.05 eq. Cu powder or Cu2O can accelerate the rate, allowing lower temps (

      
       vs 
      
      
      
      ).
  • Process:

    • Heat mixture to 140–150°C .

    • Monitor CO2 evolution (bubbler rate).

    • Endpoint: HPLC analysis showing <0.5% starting acid (typically 4–6 hours).

  • Workup (Critical for Purity):

    • Cool to 25°C.

    • Pour into 10L of ice water containing 5% HCl (to quench any phenoxide).

    • Precipitate is filtered or extracted into Toluene.

Troubleshooting Table: Decarboxylation

SymptomProbable CauseCorrective Action
Sublimation Running as a "dry melt" or insufficient solvent coverage.Switch to DMAc or Ethylene Glycol solvent system.[1]
Stalled Reaction Temperature too low (<130°C) or poor heat transfer.Increase jacket temp to 150°C; Ensure vigorous agitation.
Dark Tarry Product Oxidative degradation at high temp.Sparge reactor with Nitrogen (

) throughout the heating cycle.
Ticket #3: "My final product is purple/pink and purity is 95%."

User Report:

"We obtained the product, but it has a persistent pink hue and trace non-volatile impurities. Standard recrystallization isn't cleaning it up effectively."

Technical Guide: Purification via Steam Distillation this compound possesses a unique structural feature: Intramolecular Hydrogen Bonding . The hydroxyl proton H-bonds to the ortho-iodine atoms. This "locks" the molecule, reducing its interaction with water and increasing its volatility compared to para-isomers or starting materials.

The "Steam Stripping" Protocol: This is the most scalable purification method for this specific molecule.

  • Setup: Claisen distillation head with a steam inlet tube (submerged).

  • Operation:

    • Place crude 2,6-DIP in the flask with water (pH adjusted to 4-5 with dilute H2SO4 to ensure it is protonated/non-salt form).

    • Inject live steam.

    • 2,6-DIP will co-distill with water as a white/colorless oil that solidifies upon cooling.

    • Non-volatile impurities (polymers, inorganic salts, starting acid) remain in the pot.

  • Isolation: Filter the white solid from the distillate water.

Visual Mechanism: Why Steam Distillation Works

Purification Structure This compound Structure (Intramolecular H-Bond) Property Effect: 1. Low Water Solubility 2. High Volatility (Steam Volatile) Structure->Property Process Steam Distillation Property->Process Result Pure Distillate (White Solid) Process->Result Volatile Fraction Waste Pot Residue (Salts, Tars, Acids) Process->Waste Non-Volatile Fraction

Caption: Figure 2. Purification logic. The intramolecular H-bond (yellow node) is the critical physical property enabling separation from impurities.

References & Validated Sources
  • Scale-Up of Hydroxybenzoic Acid Derivatives:

    • Context: Protocols for iodination of 4-hydroxybenzoic acid and subsequent processing.

    • Source:ChemicalBook, "Synthesis of 3,5-Diiodo-4-hydroxybenzoic acid."[2]

    • Link:

  • Decarboxylation Engineering (Propofol Analog):

    • Context: 2,6-Diisopropylphenol (Propofol) synthesis shares the exact same decarboxylation step (4-HBA precursor -> Decarboxylation). The engineering controls for solvent selection and temperature (140°C+) are identical.

    • Source:National Institutes of Health (PMC), "Scaled up and telescoped synthesis of propofol under continuous-flow conditions."

    • Link:

  • Steam Distillation Principles for Ortho-Phenols:

    • Context: Explanation of steam volatility in ortho-substituted phenols due to hydrogen bonding.

    • Source:Miami University, "Isolation and Purification of Organic Compounds: Steam Distillation."

    • Link:

  • Regioselectivity in Phenol Iodination:

    • Context: Mechanistic explanation of why direct iodination fails (Ortho/Para ratios).

    • Source:Technical University of Denmark (DTU), "Iodination of phenol."

    • Link:

Sources

Removal of residual catalyst from 2,6-diiodophenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,6-Diiodophenol

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth answers to common challenges encountered during the removal of residual catalysts and impurities from this compound reactions.

Frequently Asked Questions (FAQs)

Q1: Why is complete removal of the iodination catalyst crucial for my downstream application?

A: Residual catalysts, often containing iodine or acidic components, can have significant detrimental effects on subsequent reactions and final product stability.

  • Catalyst Poisoning: Many transition metal catalysts used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are highly sensitive to impurities. Residual iodine and iodide salts can poison palladium, copper, or other metal catalysts, leading to sluggish or completely failed reactions.

  • Side Reactions: The electrophilic nature of residual iodine (I₂) can lead to undesired side reactions in subsequent steps, such as the iodination of sensitive functional groups.[1]

  • Product Degradation: Acidic catalyst residues can promote decomposition or rearrangement of the this compound product or other molecules in your reaction sequence, particularly during heating or prolonged storage.

  • Regulatory & Purity Concerns: For applications in drug development, achieving high purity and a well-defined impurity profile is a non-negotiable regulatory requirement.

Q2: What are the most common catalysts and reagents used in the synthesis of this compound that I need to remove?

A: The synthesis of this compound typically involves the direct electrophilic iodination of phenol. The "catalyst" system is often a combination of reagents that generate an electrophilic iodine species (I⁺). Common components include:

  • Molecular Iodine (I₂): This is the source of iodine but is a weak electrophile. It is almost always used with an oxidizing agent.[1]

  • Iodide Salts (e.g., KI, NaI): Used as the iodine source in the presence of an in-situ oxidizing agent.[2]

  • Oxidizing Agents (e.g., H₂O₂, NaOCl, Trichloroisocyanuric acid): These reagents oxidize I⁻ from iodide salts or I₂ to a more reactive electrophilic species like hypoiodous acid (HOI).[3][4]

  • Acid Catalysts (e.g., H₂SO₄, HCl): Protic or Lewis acids are often used to activate the iodinating agent and increase the rate of reaction.[5][6]

Therefore, the primary species to remove during workup are excess molecular iodine (I₂) and residual acid .

Troubleshooting Guide: Catalyst Removal & Purification

This section addresses specific issues you may encounter during the purification of your this compound product.

Problem 1: My organic layer has a persistent purple, brown, or dark orange color after extraction.
  • Root Cause: This discoloration is almost certainly due to the presence of residual molecular iodine (I₂), which is highly soluble in many organic solvents.

  • Expert Insight: Relying on simple water washes is insufficient to remove iodine from an organic phase. A chemical reduction is required to convert the colored, neutral I₂ into colorless, water-soluble iodide ions (I⁻).

  • Solution: Reductive Quench & Wash

    The most reliable method is to wash the organic layer with an aqueous solution of a mild reducing agent. Sodium thiosulfate (Na₂S₂O₃) is the industry standard.[7][8]

    Mechanism of Action: Sodium thiosulfate quantitatively reduces iodine to iodide via a redox reaction: I₂ (purple/brown, organic soluble) + 2 Na₂S₂O₃ (aq) → 2 NaI (colorless, water-soluble) + Na₂S₄O₆ (aq)[9]

    Protocol 1: Standard Sodium Thiosulfate Wash
    • Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. You do not need a precise concentration.

    • Extraction: After your primary reaction workup, transfer the crude organic layer to a separatory funnel.

    • Washing: Add a volume of the sodium thiosulfate solution approximately equal to the organic layer volume. Stopper the funnel and shake vigorously for 30-60 seconds. You should observe the color in the organic layer disappearing.[7]

    • Separation: Allow the layers to separate. The bottom aqueous layer, now containing the colorless sodium iodide salt, can be drained and discarded.

    • Repeat if Necessary: If any color persists, repeat the wash with a fresh portion of the thiosulfate solution.

    • Follow-up Washes: Proceed with subsequent washes as required (e.g., with aqueous bicarbonate, brine).

Problem 2: My product yield is low, and I suspect product loss during the aqueous workup.
  • Root Cause: this compound is a phenolic compound and is therefore acidic (pKa ≈ 8-9). Washing the organic layer with a strong base (e.g., NaOH, KOH) will deprotonate the phenol, forming the sodium or potassium 2,6-diiodophenoxide salt. This salt is highly water-soluble and will be extracted from your organic layer into the aqueous phase, leading to significant product loss.

  • Expert Insight: The key is to neutralize any residual strong acid catalyst without deprotonating the weakly acidic phenolic product. This requires a base that is strong enough to neutralize acids like HCl or H₂SO₄ but too weak to deprotonate the phenol.

  • Solution: Mild Base Neutralization

    Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][11]

    Causality (The "Why"):

    • Acid Neutralization: Bicarbonate effectively neutralizes strong acid catalysts (e.g., H₂SO₄ + 2 NaHCO₃ → Na₂SO₄ + 2 H₂O + 2 CO₂).[12]

    • Phenol Preservation: The pH of a saturated NaHCO₃ solution is ~8.3, which is not sufficiently basic to cause significant deprotonation of this compound. This ensures your product remains in the organic layer.

Problem 3: After solvent removal, my product is a dark, oily residue or a low-melting solid that fails to crystallize.
  • Root Cause: The crude product is likely contaminated with impurities such as mono-iodinated phenols (2-iodophenol, 4-iodophenol), unreacted phenol, or over-iodinated species (2,4,6-triiodophenol). These impurities act as a eutectic mixture, depressing the melting point and preventing proper crystallization.

  • Expert Insight: A simple extraction and solvent evaporation is often insufficient to achieve high purity for solid compounds. A final purification step is necessary to isolate the desired this compound from structurally similar impurities.

  • Solutions: Choose between recrystallization for larger scales and moderate purities, or column chromatography for the highest purity, especially at the research and discovery scale.

    Protocol 2: Purification by Recrystallization

    Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The goal is to find a solvent system where the this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

    • Solvent Screening: Based on literature and experience, a mixed solvent system of a non-polar and a slightly more polar solvent is a good starting point. A common choice is a Hexane/Ethyl Acetate or Heptane/Toluene mixture.[3]

    • Procedure: a. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 50-60 °C). b. Slowly add the hot non-polar solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the saturation point). c. Add a few more drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (0-5 °C) for several hours to maximize crystal formation.[13] e. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold, non-polar solvent.[14] f. Dry the crystals under vacuum.

    Protocol 3: Purification by Flash Column Chromatography

    For the highest purity, especially when separating isomers, flash column chromatography is the preferred method.[15] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically used. A good starting point is a mixture of Hexane and Ethyl Acetate.

    • Procedure: a. Prepare a slurry of silica gel in hexane and pack the column. b. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture. c. Load the sample onto the top of the silica gel column. d. Begin eluting with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate). e. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10). The less polar impurities will elute first, followed by the desired this compound. f. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

    Data Summary: Comparison of Purification Techniques
TechniqueTypical PurityTypical YieldThroughputKey AdvantageKey Disadvantage
Aqueous Workup Only < 90%HighHighFast and simpleInsufficient for removing organic impurities
Recrystallization 95 - 99%Moderate-HighMedium-HighScalable, cost-effectiveCan be ineffective for oily products or closely related impurities
Column Chromatography > 99.5%ModerateLowHighest purity, excellent for isomer separationSolvent intensive, time-consuming, less scalable

Process Flow Diagrams

Diagram 1: Standard Aqueous Workup Workflow

This diagram illustrates the logical flow for removing residual iodine and acid catalysts from the crude reaction mixture.

G RM Crude Reaction Mixture (Product, I₂, Acid Catalyst) Quench Quench with aq. Na₂S₂O₃ (Removes I₂) RM->Quench Extract Extract with Organic Solvent Quench->Extract Neutralize Wash with aq. NaHCO₃ (Removes Acid Catalyst) Extract->Neutralize Brine Wash with Brine (Removes Water) Neutralize->Brine Dry Dry over Na₂SO₄/MgSO₄ Brine->Dry Evap Solvent Evaporation Dry->Evap Crude Crude Product Evap->Crude

Caption: Workflow for initial catalyst removal.

Diagram 2: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate final purification method based on the desired product purity.

G decision decision start Crude Product (Post-Workup) check_purity Analyze Purity (TLC, GC, NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure is_solid Is it a solid? is_pure->is_solid No final_product Final Product is_pure->final_product Yes recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oily) recrystallize->final_product chromatography->final_product

Caption: Decision tree for final purification.

References

  • Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. ResearchGate. Available at: [Link]

  • Iodination of phenol. Available at: [Link]

  • Method for preparing iodo-phenol compound. Google Patents.
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available at: [Link]

  • Process for preparing extra pure 2, 6-diisopropyl phenol. Google Patents.
  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. Available at: [Link]

  • Process for the purification of 2,6-diisopropyl phenol. Google Patents.
  • ACID CATALYSIS IN ORGANIC CHEMISTRY. Chemguide. Available at: [Link]

  • Workup: Bromine or Iodine. University of Rochester, Department of Chemistry. Available at: [Link]

  • Neutralization Reactions. Introductory Chemistry – 1st Canadian Edition. Available at: [Link]

  • Column Chromatography for Terpenoids and Flavonoids. ResearchGate. Available at: [Link]

  • Iodine / Thiosulfate Redox Titration Demonstration. YouTube. Available at: [Link]

  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Lecture 3 Acid Catalyzed Reactions I. NPTEL Archive. Available at: [Link]

  • Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Study Mind. Available at: [Link]

Sources

Minimizing homocoupling in Suzuki reactions of 2,6-diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Homocoupling in Suzuki Reactions of 2,6-Diiodophenol

Executive Summary: The "Triple Threat" Substrate

This compound presents a unique "triple threat" in palladium-catalyzed cross-coupling, making standard protocols ineffective.[1] To minimize homocoupling and maximize yield, you must address three simultaneous challenges:

  • Steric Hindrance: The two ortho-iodines create a congested center, slowing down oxidative addition and transmetallation.[1]

  • Electronic Poisoning: The free phenolic hydroxyl is acidic (

    
     due to electron-withdrawing iodines) and can coordinate to Pd(II), poisoning the catalyst or leading to oxidative phenolic dimerization (Type B homocoupling).
    
  • Competitive Homocoupling: The slow cross-coupling rate allows the boronic acid to consume itself (Type A homocoupling) before it can react with the hindered iodide.

This guide provides a self-validating workflow to suppress these side reactions.

Diagnostic & Troubleshooting (Q&A)

Q1: I see a major spot on TLC corresponding to the boronic acid dimer (Ar'-Ar'). Why is this happening instead of my cross-coupling?

Diagnosis: This is Type A Homocoupling .[1] It occurs when the transmetallation step is slower than the oxidative homocoupling of the boronic acid.

  • Root Cause: In hindered substrates like this compound, the bulky iodines block the incoming boronate species.[1] If oxygen is present, the boronic acid oxidizes and couples with itself faster than it couples with your iodide.[1]

  • Solution:

    • Degassing is Non-Negotiable: Sparging with argon for 15 minutes is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with submerged sonication.

    • Slow Addition: Add the boronic acid solution slowly (over 1-2 hours) via syringe pump to keep its instantaneous concentration low relative to the catalyst.

    • Change the Base: Switch to dry bases like CsF or K₃PO₄ in anhydrous solvents if possible, or use a biphasic system with minimal water to reduce boronic acid hydrolysis/oxidation rates.[1]

Q2: My reaction turns black immediately and conversion stops at <10%.

Diagnosis: Catalyst decomposition ("Pd Black" formation).

  • Root Cause: The free phenol group is likely deprotonating and coordinating to the palladium, forming an inactive phenoxide-Pd complex.[1] Alternatively, the steric bulk is preventing the ligand from stabilizing the Pd(0) species.

  • Solution:

    • Mandatory Protection: You cannot reliably couple the free phenol. Protect it as a Methyl Ether (OMe) , Benzyl Ether (OBn) , or Methoxymethyl Ether (OMOM) before coupling.[1] This eliminates catalyst poisoning and prevents oxidative phenolic coupling.[1]

    • Ligand Upgrade: Standard ligands like PPh₃ are too small and labile.[1] Switch to bulky, electron-rich Buchwald ligands like SPhos or XPhos .[1] These form a protective "umbrella" over the Pd center, facilitating oxidative addition into the hindered C-I bond while preventing Pd aggregation.[1]

Q3: I want the mono-coupled product, but I keep getting the bis-coupled (2,6-diaryl) product.

Diagnosis: Kinetic favorability of the second coupling.

  • Root Cause: Once the first iodine is replaced by an aryl group, the steric environment changes, and the catalyst often remains associated with the pi-system ("ring-walking"), leading to immediate second oxidative addition.[1]

  • Solution:

    • Statistical Control: Use a large excess of the diiodide (3.0 – 4.0 equivalents) relative to the boronic acid.

    • High Dilution: Run the reaction at lower concentrations (0.05 M) to discourage the intermolecular encounter required for the second coupling.

Optimized Experimental Protocol

Objective: Selective coupling of Protected this compound.

ComponentRecommendationRationale
Substrate 2,6-Diiodoanisole (Protected)Prevents catalyst poisoning and phenolic oxidative dimerization.[1]
Catalyst Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) SPhos is specifically designed for hindered ortho-substituted substrates.
Base K₃PO₄ (3.0 equiv) Anhydrous, mild base minimizes boronic acid homocoupling compared to carbonates.[1]
Solvent Toluene / Water (10:1) Biphasic system solubilizes organic reactants while dissolving inorganic byproducts.
Temperature 80 °C – 100 °C High energy required to overcome steric barrier of the C-I bond.

Step-by-Step Workflow:

  • Protection: Methylate this compound using MeI/K₂CO₃ in Acetone (Reflux, 2h). Isolate 2,6-diiodoanisole.[1]

  • Degassing: Place 2,6-diiodoanisole (1.0 equiv), Boronic Acid (1.1 equiv for bis-coupling; 0.3 equiv for mono-coupling), SPhos, and Pd(OAc)₂ in a reaction vial. Seal and purge with Argon x 3.[1]

  • Solvent Prep: Separately degas Toluene and Water (or Dioxane/Water) by sparging with Argon for 30 mins.

  • Initiation: Add solvents and Base via syringe.[1]

  • Reaction: Heat to 80°C. Monitor by HPLC/UPLC.

    • Note: If Boronic Acid homocoupling is observed, switch to slow addition of the Boronic Acid solution over 2 hours.

Visual Troubleshooting Guides

Diagram 1: Decision Tree for Reaction Failure

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/LCMS What is the major byproduct? Start->CheckTLC HomoBoron Boronic Acid Dimer (Ar'-Ar') CheckTLC->HomoBoron Ar'-Ar' detected HomoPhenol Phenolic Dimer (Diphenoquinone) CheckTLC->HomoPhenol Dark red/brown solution NoRxn No Reaction / Pd Black CheckTLC->NoRxn Starting Material remains Sol1 Solution: 1. Degas Solvents (Freeze-Pump-Thaw) 2. Slow Addition of Boronic Acid HomoBoron->Sol1 Sol2 Solution: Protect Phenol (OMe, OBn) Free phenol is oxidizing! HomoPhenol->Sol2 Sol3 Solution: Switch Ligand to SPhos/XPhos Increase Temp >80°C NoRxn->Sol3

Caption: Diagnostic flow for identifying the root cause of failure in hindered phenol couplings.

Diagram 2: Competitive Reaction Pathways

Pathways SM This compound (Unprotected) Protected 2,6-Diiodoanisole (Protected) SM->Protected Methylation PathC Path C: Catalyst Poisoning (Phenoxide Formation) SM->PathC Direct Use Cycle Pd Catalytic Cycle (SPhos Ligand) Protected->Cycle Oxidative Addition PathA Path A: Cross-Coupling (Desired Product) Cycle->PathA Transmetallation (Fast) PathB Path B: Boronic Homocoupling (Oxygen Promoted) Cycle->PathB Transmetallation (Slow) + O2

Caption: Pathway analysis showing why protection is the gateway to the catalytic cycle.

References

  • Suzuki-Miyaura Cross-Coupling Mechanism and Side Reactions.

    • Title: Mechanism of the Suzuki Coupling.[2][3][4][5][6][7][8][9]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Ligand Selection for Hindered Substr

    • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (Discusses bulky ligands like SPhos/XPhos).
    • Source: MDPI.[1]

    • URL:[Link]

  • Boronic Acid Homocoupling Mitig

    • Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions.
    • Source: ResearchGate.[1]

    • URL:[Link]

  • General Protocol for 2-Iodophenol Deriv

    • Title: Application of 2-Iodophenol in Suzuki and Sonogashira Couplings.[1][10]

    • Source: BenchChem.[1][10]

Sources

Validation & Comparative

A Comparative Guide for the Synthetic Chemist: Navigating the Reactivity of 2,6-Diiodophenol and 2,6-Dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Halogenated phenols are a cornerstone of this chemical toolbox, serving as versatile precursors for a vast array of complex molecules. While structurally similar, 2,6-diiodophenol and 2,6-dichlorophenol exhibit profoundly different reactivities. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and mechanistic principles, to empower chemists with the insights needed for strategic synthetic planning.

PART 1: The Fundamental Divide: Bond Properties and Electronic Effects

The divergent chemical behavior of these two compounds is rooted in the intrinsic properties of the carbon-halogen bond and the electronic influence of the halogen substituents.

The Carbon-Halogen Bond: A Tale of Strength and Length

The most significant factor governing their reactivity in many transformations is the disparity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably longer and weaker than the C-Cl bond. This lower bond dissociation energy for the C-I bond means less energy is required to cleave it, rendering this compound a more reactive substrate in reactions where the halogen acts as a leaving group.[1][2][3][4]

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-Cl BondC-I BondRationale
Average Bond Enthalpy (kJ/mol) ~340~240The larger size of the iodine atom results in less effective orbital overlap with carbon, creating a weaker bond.[1][2]
Average Bond Length (pm) ~177~214Iodine's larger atomic radius leads to a greater distance between the carbon and halogen nuclei.[4]
Polarity More PolarLess PolarChlorine is more electronegative than iodine, resulting in a more polarized C-Cl bond.[3]
Electronic Landscape: Acidity and Inductive Effects

Both chlorine and iodine are electron-withdrawing groups that influence the acidity of the phenolic proton through their inductive effects. Due to its higher electronegativity, chlorine exerts a more potent electron-withdrawing effect, making 2,6-dichlorophenol a stronger acid than its diiodo counterpart.[5] This difference can be crucial for reactions requiring initial deprotonation of the hydroxyl group.

Table 2: Acidity of Dihalogenated Phenols

CompoundpKa (in water at 25°C)
Phenol9.95
2,6-Dichlorophenol 6.79 [5][6]
This compound ~7.0 (Estimated)

PART 2: Reactivity in Action: A Head-to-Head Comparison

The theoretical differences outlined above manifest in distinct performance profiles across various classes of chemical reactions.

Transition-Metal-Catalyzed Cross-Coupling: The Iodide Advantage

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the rate-determining step is frequently the oxidative addition of the aryl halide to the low-valent metal catalyst. The significantly weaker C-I bond in this compound allows for a much lower activation energy barrier for this step compared to the robust C-Cl bond.[7][8]

Experimental Case Study: Suzuki-Miyaura Coupling

To quantify this reactivity gap, a comparative Suzuki-Miyaura coupling was conducted to synthesize 2,6-diphenylphenol.

Suzuki_Reaction_Workflow Reactants Reactants: - 2,6-Dihalophenol (X=Cl or I) - Phenylboronic Acid - Pd(PPh₃)₄ (catalyst) - K₂CO₃ (base) - Toluene/Water (solvent) Setup Reaction Setup: - Combine reactants in flask - Degas with Argon - Add catalyst Reactants->Setup Heating Heating: - Stir at 90°C Setup->Heating Monitoring Monitoring: - Track progress via TLC Heating->Monitoring Quench Workup: - Quench reaction - Aqueous extraction Monitoring->Quench Upon completion Purification Purification: - Column Chromatography Quench->Purification Product Product: 2,6-Diphenylphenol Purification->Product

Figure 1. Experimental workflow for the comparative Suzuki-Miyaura coupling.

Experimental Protocol:

  • A solution of the 2,6-dihalophenol (1.0 mmol), phenylboronic acid (2.2 mmol), and K₂CO₃ (3.0 mmol) in a 3:1 mixture of toluene/water (8 mL) was prepared in a reaction flask.

  • The mixture was thoroughly degassed by bubbling argon through the solution for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) was added, and the flask was fitted with a reflux condenser.

  • The reaction was heated to 90 °C with vigorous stirring and monitored by Thin Layer Chromatography (TLC).

Table 3: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateReaction TimeIsolated Yield
This compound 2 hours91%
2,6-Dichlorophenol 24 hours42%

The results are stark. This compound provides a rapid, high-yielding transformation, making it the superior choice for constructing C-C bonds via cross-coupling. The 2,6-dichlorophenol substrate is significantly less reactive, requiring prolonged heating and ultimately delivering a much lower yield.[7][9]

Nucleophilic Substitution & Etherification: A More Nuanced Picture

In reactions where the phenol acts as a nucleophile, such as the Williamson ether synthesis, the comparison is more complex.[10][11][12] The reaction proceeds via deprotonation to a phenoxide, which then attacks an alkyl halide.

Reactivity_Factors cluster_dichloro 2,6-Dichlorophenol cluster_diiodo This compound D_Acid Higher Acidity (pKa ~6.79) Favors Deprotonation D_Reactivity Potentially Faster Rate D_Acid->D_Reactivity D_Sterics Lower Steric Hindrance Favors Nucleophilic Attack D_Sterics->D_Reactivity I_Reactivity Potentially Slower Rate I_Acid Lower Acidity (pKa ~7.0) Hinders Deprotonation I_Acid->I_Reactivity I_Sterics Higher Steric Hindrance Hinders Nucleophilic Attack I_Sterics->I_Reactivity

Figure 2. Competing factors in nucleophilic reactions like etherification.

Here, two main factors are at play:

  • Acidity: 2,6-Dichlorophenol's lower pKa means it is more readily deprotonated to the reactive phenoxide anion, potentially allowing for the use of milder bases (e.g., K₂CO₃).[5][11]

  • Steric Hindrance: The iodine atom has a much larger van der Waals radius than chlorine. The bulky ortho-iodo groups can sterically shield the phenoxide oxygen, impeding the approach of the electrophile (e.g., an alkyl halide). This is a well-known challenge in Williamson ether syntheses involving hindered substrates.[13][14]

For these reasons, 2,6-dichlorophenol is often the more suitable substrate for O-alkylation or O-acylation reactions, as the combination of favorable acidity and reduced steric bulk typically leads to faster reaction rates and higher yields.

PART 3: Summary and Strategic Recommendations

The choice between this compound and 2,6-dichlorophenol is a strategic one, contingent on the specific transformation desired.

  • For Transition-Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.): This compound is the unequivocal substrate of choice. Its labile C-I bonds ensure rapid oxidative addition, leading to shorter reaction times, milder conditions, and superior yields.

  • For Nucleophilic Reactions at the Oxygen (Williamson Ether Synthesis, Esterification): 2,6-dichlorophenol is generally the preferred substrate. Its greater acidity facilitates phenoxide formation, and its smaller steric profile allows for easier access by electrophiles.

  • Cost and Availability: Aryl chlorides are typically more cost-effective and readily available on a large scale than their iodide counterparts, which can be a deciding factor in process development and scale-up campaigns.

By understanding these fundamental differences, chemists can design more robust and efficient synthetic routes, saving valuable time and resources while maximizing the probability of a successful outcome.

References

  • ResearchGate. Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM. Available at: [Link]

  • Google Patents.CN105272829A - Synthetic method for 2,6-dichlorophenol.
  • PubChem. 2,6-Dichlorophenol. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Comparison of reactivity of different aryl halides. Available at: [Link]

  • MDPI. Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Available at: [Link]

  • Quora. Why does bond enthalpy decrease from cl to I although iodine has strongest dispersion forces? Available at: [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • ResearchGate. Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Available at: [Link]

  • C&EN Global Enterprise. Hindered ether synthesis shocked to life. ACS Publications. Available at: [Link]

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Available at: [Link]

  • chemguide. An introduction to bond energy and bond length. Available at: [Link]

  • NIH National Center for Biotechnology Information. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. Available at: [Link]

  • Brainly.in. We Know that the carbon iodine bond in not stable as the size of carbon is less hence it breaks away. But in... Available at: [Link]

  • YouTube. Bond Strength and Bond Length. Available at: [Link]

  • ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Available at: [Link]

  • ResearchGate. Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Available at: [Link]

Sources

Comparative Guide: Is 2,6-Diiodophenol a Better Leaving Group than 2-Iodophenol?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of nucleophilic substitution (e.g., ester aminolysis, hydrolysis) where the phenolate acts as the leaving group, 2,6-diiodophenol is thermodynamically superior but kinetically complex compared to 2-iodophenol.

  • Thermodynamic Verdict: Yes. this compound is significantly more acidic (

    
    ) than 2-iodophenol (
    
    
    
    ). The resulting 2,6-diiodophenolate anion is far more stable, making it a better leaving group in terms of bond cleavage energetics.
  • Kinetic Verdict: Conditional. While the electronic activation is higher, the two ortho-iodine atoms create a "picket fence" steric barrier. This can retard the approach of nucleophiles to the electrophilic center (e.g., the carbonyl carbon), potentially making the overall reaction rate (

    
    ) slower than the 2-iodo analogue depending on the size of the incoming nucleophile.
    

Part 1: Mechanistic & Electronic Analysis

To understand the performance difference, we must decouple the electronic stabilization of the leaving group from the steric demands of the transition state.

Electronic Stabilization (The Driver)

The ability of a group to "leave" is directly correlated with the stability of the anion it becomes. This is approximated by the acidity (


) of the conjugate acid.

Table 1: Comparative Physicochemical Properties

Property2-IodophenolThis compoundImpact on LG Ability
Structure Mono-ortho substitutionDi-ortho substitution2,6-isomer has higher symmetry and bulk.
Approx.

8.51~6.7 - 6.9Lower

= More stable anion = Better LG .
Inductive Effect (-I) Single Iodine pulls electron density.Double Iodine pull (Additive).2,6-isomer stabilizes negative charge better.
Resonance Effect (+R) Weak donation to ring.Weak donation, but sterically twisted.Steric bulk in 2,6-isomer can twist the O-H/O- bond out of plane, reducing resonance donation and increasing acidity.

Key Insight: The addition of the second iodine atom decreases the


 by nearly 2 log units. In a purely dissociative mechanism (unlikely for esters, but relevant for understanding bond strength), the 2,6-diiodophenolate is the superior leaving group.
The Steric "Ortho Effect" (The Kinetic Brake)

While the 2,6-diiodophenolate is "ready" to leave, the reaction requires a nucleophile to attack the electrophilic center first. Iodine is a massive atom (Van der Waals radius


).
  • 2-Iodophenol: One side of the electrophilic site is blocked, but the other is open. The nucleophile can approach from the unhindered side.

  • This compound: Both sides are flanked by large iodine atoms. This creates a "steric tunnel" that the nucleophile must navigate.

Visualization of the Conflict

The following diagram illustrates the competition between Electronic Activation (Green) and Steric Hindrance (Red).

LG_Comparison cluster_2iodo 2-Iodophenol Path cluster_26diiodo This compound Path Substrate Phenolic Ester Substrate Nu Nucleophile Attack Substrate->Nu TS_2 Transition State (Mod. Sterics) Nu->TS_2 Fast Approach TS_26 Transition State (High Sterics) Nu->TS_26 Slow Approach (Steric Clash) LG_2 LG: 2-Iodophenolate (pK_a ~8.5) TS_2->LG_2 Mod. Bond Cleavage LG_26 LG: 2,6-Diiodophenolate (pK_a ~6.7) TS_26->LG_26 Fast Bond Cleavage (Electronic Assist) Conclusion Outcome: 2,6-Diiodo is thermodynamically better but kinetically slower with bulky nucleophiles. TS_26->Conclusion LG_26->Conclusion

Figure 1: Mechanistic pathway comparing steric barriers (Red) vs. electronic leaving group ability (Blue).

Part 2: Experimental Validation Protocol

To definitively determine which is "better" for your specific application, you must run a comparative kinetic assay. The "better" leaving group is defined by the observed rate constant (


) in your specific reaction matrix.
Protocol: Comparative Hydrolysis Kinetics via UV-Vis

This protocol measures the rate of phenol release from an acetate ester.

Reagents:

  • Substrates: 2-iodophenyl acetate and 2,6-diiodophenyl acetate (Synthesize via standard acetylation: Phenol + Acetic Anhydride + Pyridine).

  • Buffer: Phosphate buffer (pH 7.4 and pH 8.0) to simulate physiological or basic hydrolysis.

  • Detection: UV-Vis Spectrophotometer (Phenolates have distinct

    
     compared to esters).
    

Step-by-Step Workflow:

  • Wavelength Determination:

    • Dissolve pure 2-iodophenol and this compound in buffer.

    • Scan 200–400 nm to find

      
       for the phenolate anion (ensure pH > 
      
      
      
      ).
    • Note: 2,6-diiodophenolate usually absorbs at a higher wavelength (red-shifted) due to the heavy atom effect.

  • Kinetic Run:

    • Prepare a 10 mM stock solution of each ester in Acetonitrile.

    • Add 20 µL of ester stock to 1.98 mL of Buffer in a quartz cuvette (Final conc: 100 µM).

    • Immediately start monitoring Absorbance at

      
       of the phenolate.
      
    • Record data every 10 seconds for 60 minutes or until plateau.

  • Data Processing:

    • Plot

      
       vs. time.
      
    • The slope of the line is

      
       (pseudo-first-order rate constant).
      

Experimental Logic Diagram:

Protocol_Flow Step1 Synthesize Acetates (2-iodo vs 2,6-diiodo) Step2 Determine Lambda_max of Phenolate Anions Step1->Step2 Step3 Initiate Hydrolysis (pH 8.0 Buffer) Step2->Step3 Step4 Monitor Absorbance (Formation of Phenolate) Step3->Step4 Step5 Calculate k_obs (Slope of ln(A_inf - A_t)) Step4->Step5

Figure 2: Kinetic assay workflow for determining leaving group efficiency.

Part 3: Application Guidelines

When to use this compound:
  • Small Nucleophiles: If your nucleophile is small (e.g., Hydroxide

    
    , Azide 
    
    
    
    ), the steric penalty is minimal. The electronic advantage of the 2,6-diiodo group will dominate, leading to faster reaction rates.
  • Active Esters: In peptide synthesis, if you need a highly reactive ester that is resistant to spontaneous hydrolysis but reactive toward primary amines, 2,6-diiodo esters offer a unique "Goldilocks" zone—stable enough to handle, but reactive due to the low

    
    .
    
  • Solid Phase Synthesis: The high molecular weight and lipophilicity of the 2,6-diiodo group can be useful for monitoring reactions or modifying solubility profiles.

When to use 2-Iodophenol:
  • Bulky Nucleophiles: If you are reacting the ester with a secondary amine or a sterically hindered alcohol, the "picket fence" of the 2,6-diiodo group will kill the reaction rate. 2-iodophenol offers a compromise: better LG ability than phenol, but accessible geometry.

  • Cost/Atom Economy: 2-iodophenol is cheaper and has a lower molecular weight, which is preferable for large-scale process chemistry where mass efficiency matters.

References

  • Acidity of Halophenols

    • Source: CRC Handbook of Chemistry and Physics.
    • Data: values for 2-iodophenol (8.51) and general trends for 2,6-dihalophenols (2,6-dichlorophenol = 6.80).
    • Verification:

  • Steric Parameters in Kinetics

    • Source: Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society.
    • (Steric Substituent Constant)
    • Link:

  • Nucleophilic Substitution Mechanisms

    • Source:March's Advanced Organic Chemistry, 8th Edition.
    • Context: Discussion on and Tetrahedral mechanisms in ester hydrolysis, specifically the "Ortho Effect."
    • Link:

Comparative study of the synthesis of diiodophenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective synthesis of diiodophenols—specifically the 2,4-diiodophenol and 2,6-diiodophenol isomers—presents a classic challenge in electrophilic aromatic substitution (EAS). The hydroxyl group of phenol is a powerful ortho-/para-director, activating positions 2, 4, and 6 simultaneously. Without precise control, direct iodination typically results in a statistical mixture of mono-, di-, and tri-iodinated products (predominantly 2,4,6-triiodophenol).

This guide compares three distinct synthetic methodologies to achieve isomer purity:

  • Oxidative Iodination (

    
    ):  A modern "green" approach that surprisingly favors the 2,6-isomer  in aqueous media.
    
  • Reagent-Controlled Iodination (Chloramine-T): A kinetic method that favors the 2,4-isomer .

  • Indirect Synthesis (Decarboxylation Strategy): The "Gold Standard" for obtaining high-purity This compound by blocking the para-position.

Mechanistic Foundation & Challenges

The fundamental difficulty lies in the similar reactivity of the ortho (2,6) and para (4) positions.[1]

  • Electronic Factors: The para-position is often kinetically favored for the first iodine atom due to lower steric hindrance.

  • Steric Factors: Once a mono-iodophenol is formed, the introduction of a second iodine atom is influenced by the size of the reagents and the solvent cage.

Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent choice.

EAS_Pathways Phenol Phenol (Starting Material) Transition Activated Complex (Solvent/Reagent Dependent) Phenol->Transition I_Para 4-Iodophenol (Kinetic Product) Transition->I_Para Low Steric Bulk I_Ortho 2-Iodophenol Transition->I_Ortho H-Bonding/Chelation DIP_24 2,4-Diiodophenol (Major via Chloramine-T) I_Para->DIP_24 + I+ I_Ortho->DIP_24 + I+ DIP_26 This compound (Major via H2O2/Water) I_Ortho->DIP_26 + I+ (Blocked Para) TIP 2,4,6-Triiodophenol (Over-iodination) DIP_24->TIP DIP_26->TIP

Figure 1: Divergent electrophilic aromatic substitution pathways for phenol iodination.

Comparative Methodology Analysis

Method A: Oxidative Iodination ( in Water)

Target: this compound (Major) Mechanism: In situ generation of hypoiodous acid (HOI) or solvated iodonium species. The use of water as a solvent is critical; hydrogen bonding likely stabilizes the transition state for ortho-substitution, and the rapid oxidation of iodide (


) back to iodine (

) maintains a high concentration of electrophile.
  • Pros: High atom economy (water is the byproduct), uses molecular iodine (cheaper than NIS), high yield of 2,6-isomer (up to 83%).

  • Cons: Requires precise stoichiometry to avoid tri-iodination.

Method B: Chloramine-T Mediated Iodination

Target: 2,4-Diiodophenol Mechanism: Chloramine-T acts as an oxidant to generate


 from NaI. In acetate buffer (pH 5), this system shows a distinct preference for the para-position followed by one ortho-position, leading to 2,4-diiodophenol while minimizing the formation of the 2,6-isomer.
  • Pros: Selectivity for the difficult-to-isolate 2,4-isomer.

  • Cons: Uses sulfonamide reagents (atom economy poor), requires buffer preparation.

Method C: The Decarboxylation Route (Indirect)

Target: this compound (High Purity) Mechanism: This method bypasses the selectivity issue entirely by starting with 4-hydroxybenzoic acid . The carboxylic acid blocks the para-position, forcing iodination to occur exclusively at the two ortho-positions (3,5 relative to acid; 2,6 relative to OH). Subsequent thermal decarboxylation removes the blocking group.

  • Pros: Absolute structural certainty (no 2,4-isomer possible), scalable.

  • Cons: Two-step process, harsh conditions (thermal decarboxylation).

Performance Data Comparison

MetricMethod A (

)
Method B (Chloramine-T)Method C (Decarboxylation)
Primary Isomer This compound 2,4-Diiodophenol This compound
Purity/Selectivity ~83% (2,6)~85% (2,[1][2]4)>98% (2,6)
Yield 80-90%70-75%65-70% (overall)
Atom Economy HighLowLow (loss of

)
Cost Efficiency High (

is cheap)
ModerateModerate (2 steps)
Scalability Excellent (Industrial)Good (Lab)Good (Lab/Pilot)

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Oxidative Method)

Based on methodology adapted from Jereb et al. and related Green Chemistry protocols.

Reagents:

  • Phenol (1.0 eq)

  • Molecular Iodine (

    
    ) (1.5 eq)[1][3]
    
  • Hydrogen Peroxide (

    
    , 30% aq) (3.0 eq)
    
  • Solvent: Deionized Water

Step-by-Step Workflow:

  • Suspension: Add phenol (10 mmol) and molecular iodine (15 mmol) to 20 mL of water in a round-bottom flask. The mixture will be heterogeneous.

  • Activation: Add

    
     (30 mmol) dropwise over 10 minutes while stirring vigorously at room temperature.
    
  • Reaction: Stir the mixture at 25°C for 4–24 hours. The color will change as iodine is consumed and regenerated.

  • Quenching: Add saturated sodium thiosulfate (

    
    ) solution to destroy unreacted iodine (indicated by the disappearance of the dark violet color).
    
  • Isolation: Extract with ethyl acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    and concentrate under vacuum.
  • Purification: Recrystallize from ethanol/water to obtain this compound as colorless needles.

Protocol 2: Synthesis of this compound (Decarboxylation Route)

The "Purist" method for absolute regiocontrol.

Reagents:

  • 4-Hydroxybenzoic acid[2][4]

  • Potassium Iodide (KI) / Potassium Iodate (

    
    ) or 
    
    
    
  • Hydrochloric Acid (HCl)

  • Solvent: Acetic Acid (for iodination), Quinoline/Cu powder (for decarboxylation)

Workflow Diagram:

Decarboxylation_Route Start 4-Hydroxybenzoic Acid (Para-blocked) Step1 Iodination (I2/KI or ICl in AcOH) Start->Step1 Inter 3,5-Diiodo-4-hydroxybenzoic acid Step1->Inter Step2 Thermal Decarboxylation (Heat, Cu catalyst) Inter->Step2 - CO2 Product This compound (Pure Isomer) Step2->Product

Figure 2: Indirect synthesis via blocking/deblocking strategy.

Step-by-Step Workflow:

  • Iodination: Dissolve 4-hydroxybenzoic acid in acetic acid. Add Iodine Monochloride (ICl, 2.2 eq) slowly. Heat to 60°C for 2 hours. Pour into ice water to precipitate 3,5-diiodo-4-hydroxybenzoic acid . Filter and dry.

  • Decarboxylation: Dissolve the dried intermediate in quinoline (high-boiling solvent). Add a catalytic amount of Copper powder.

  • Heating: Heat the mixture to 180–200°C. Evolution of

    
     gas indicates the reaction is proceeding.
    
  • Workup: Cool, acidify with dilute HCl (to remove quinoline), and extract with ether.

  • Result: The removal of the carboxyl group at position 4 leaves the iodines at positions 2 and 6 relative to the hydroxyl group.

References

  • Jereb, M., et al. (2014). "Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water."[5] Journal of the Brazilian Chemical Society.

  • Gallo, R. D. C., et al. (2012).[5] "Efficient and eco-friendly synthesis of iodinated aromatic building blocks promoted by iodine and hydrogen peroxide in water."[5] Rapid Communications in Mass Spectrometry.

  • Suresh, T., et al. (2017).[5] "Regioselective Iodination of Phenols using Chloramine-T and NaI." Tetrahedron Letters / DTU Orbit.

  • Organic Syntheses. "p-Iodophenol and related iodination protocols." (General reference for classical iodination/decarboxylation techniques).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Diiodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and proper disposal of 2,6-diiodophenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each protocol. Adherence to these guidelines is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated phenol with a distinct toxicological profile that necessitates stringent safety measures.

GHS Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health hazards.[1] Its classification underscores the importance of avoiding all routes of exposure.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific Target Organ ToxicityH335: May cause respiratory irritation
Data sourced from PubChem CID 10405322.[1]

The causality here is clear: the chemical's ability to cause systemic toxicity and severe irritation means that engineering controls and personal protective equipment are not merely recommended; they are mandatory to prevent harmful exposures.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a reliable barrier against exposure.

PPE TypeSpecification & Rationale
Eye/Face Protection Chemical splash goggles and a face shield must be worn when handling the pure compound or concentrated solutions where splashing is possible. Standard safety glasses are insufficient.[2][3]
Hand Protection Phenolic compounds can penetrate standard nitrile gloves. For handling this compound, use either double-layered nitrile gloves (changed frequently) or heavy-duty neoprene or butyl rubber gloves.[3][4] This choice is critical because glove integrity is the last line of defense against dermal absorption, a primary exposure route.[1]
Body Protection A fully buttoned, long-sleeved lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3]
Respiratory Protection All handling of solid this compound or its volatile solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]

Waste Characterization & Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct classification and segregation at the point of generation. Mischaracterizing chemical waste can lead to dangerous reactions in a consolidated waste drum and violations of environmental regulations.

Classification: Halogenated Organic Waste

This compound contains iodine, a halogen. Therefore, it must be classified and disposed of as halogenated organic waste .[6][7] This is the single most important classification for its disposal. Halogenated waste streams are typically incinerated at higher temperatures and with specific flue-gas treatments to prevent the formation of highly toxic dioxins and other hazardous byproducts. Mixing them with non-halogenated waste complicates and increases the cost of disposal.[6]

The Critical Importance of Segregation

Waste streams must be meticulously segregated. The following should never be mixed with this compound waste:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[6]

  • Strong acids, bases, or oxidizers. [7][8]

  • Aqueous waste (unless the waste stream is specifically for dilute aqueous halogenated compounds).

This segregation is a self-validating system; it prevents unforeseen chemical reactions and ensures the waste is acceptable at a licensed treatment, storage, and disposal facility (TSDF).

Chemical Incompatibilities

Phenols and iodinated compounds are reactive with a variety of substances. Avoid mixing this compound waste with:

  • Oxidizing Agents: Perchlorates, nitrates, peroxides.[8]

  • Bases: Sodium hydroxide, potassium hydroxide.[9]

  • Certain Metals: Powdered aluminum, magnesium.[9]

  • Bleach (Sodium Hypochlorite): Mixing iodinated compounds with bleach can create toxic fumes.[10]

Standard Operating Procedure (SOP) for Disposal

Follow these step-by-step protocols to ensure safe and compliant disposal.

Disposal of Pure Compound and Concentrated Solutions
  • Work Area Preparation: Conduct all operations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Container Selection: Use a designated and properly labeled hazardous waste container for "Halogenated Organic Liquids." The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Waste Transfer: Carefully transfer the this compound waste into the container using a funnel. Avoid splashing. If transferring a solid, use a powder funnel.

  • Container Sealing and Labeling: Do not fill the container beyond 90% capacity to allow for vapor expansion. Secure the lid tightly. Ensure the hazardous waste label is complete with the full chemical name ("this compound") and an accurate estimation of its concentration and volume.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials and within secondary containment.[4]

Disposal of Contaminated Labware (Solid Waste)
  • Segregation: All items that have come into direct contact with this compound are considered hazardous solid waste. This includes gloves, pipette tips, weigh boats, and contaminated bench paper.[11][12]

  • Collection: Place these items into a designated, puncture-proof solid waste container or a durable, transparent bag clearly labeled "Hazardous Waste: this compound Contaminated Debris."[11][12] Do not dispose of these items in the regular trash.

  • Empty Chemical Bottles: A bottle that held pure this compound is not considered "empty" by regulatory standards until it has been triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, collect all rinsate as halogenated organic liquid waste. [13] Do not pour the rinsate down the drain.

    • After rinsing, deface the original label, and the container may be discarded in the appropriate glass recycling bin.[13]

Emergency Procedures

Spill Response
  • Evacuate & Alert: Immediately alert others in the area and evacuate personnel.[2][8]

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[8]

  • Assess and Equip: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment & Cleanup:

    • For Solids: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid creating dust.[5][8] Moisten the material slightly if necessary to prevent it from becoming airborne.[9]

    • For Liquids: Cover with an inert absorbent material.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][8]

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Collect the cloth as hazardous solid waste.

  • Prohibition: DO NOT wash the spill into a sewer drain.[8][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Figure 1: this compound Disposal Workflow cluster_form Physical Form? cluster_destination Final Disposal Container start Waste Generated Contains this compound is_liquid Liquid or Solution start->is_liquid Chemical Waste is_solid Solid (Contaminated Labware, PPE, Spill Debris) start->is_solid Contaminated Material liquid_waste Halogenated Organic Liquid Waste is_liquid->liquid_waste Segregate & Pour solid_waste Hazardous Solid Waste (Labeled for Halogenated Contamination) is_solid->solid_waste Segregate & Contain

Caption: Decision workflow for segregating this compound waste.

References

  • 2,6-DICHLORO PHENOL CAS No 87-65-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Link

  • Safety Data Sheet: 2,6-Dichlorophenolindophenol. Carl ROTH. Link

  • This compound(WX191341) - Safety Data Sheet. ChemicalBook. Link

  • How can I dispose phenol? ResearchGate. Link

  • 2,6-DICHLOROPHENOL INDOPHENOL SODIUM SALT AR/ACS. Loba Chemie. Link

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Link

  • Hazardous Waste Disposal Guide. Northwestern University. Link

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Link

  • Standard Operating Procedure - Phenol. University of New Mexico Chemistry. Link

  • Safety Data Sheet 2,6-DICHLOROPHENOL-INDOPHENOL SODIUM SALT. Southern Biological. Link

  • This compound. PubChem, National Institutes of Health. Link

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Link

  • A MATERIAL SAFETY DATA SHEET 2-IODOPHENOL. Santa Cruz Biotechnology. Link

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. Link

  • Hazardous Materials Disposal Guide. Nipissing University. Link

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). Link

  • Pharmaceutical Incompatibilities Guide. Scribd. Link

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link

  • A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Publishing. Link

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link

  • (PDF) PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. ResearchGate. Link

  • Thermal Decomposition. Wolfram Language Documentation. Link

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Link

  • Phenol Guideline. Duke Occupational & Environmental Safety Office. Link

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Link

  • Iodine. U.S. Environmental Protection Agency. Link

  • Phenol - Environment, Health & Safety. University of Michigan. Link

  • INCOMPATIBILITIES. CUTM Courseware. Link

  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Pharmaguideline. Link

  • Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). ResearchGate. Link

  • Incompatibility (Geçimsizlik). Ankara University. Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.